Technical Documentation Center

4-Benzyl-1,4-diazepan-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzyl-1,4-diazepan-5-one

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Diazepan-5-one Scaffold

An In-depth Technical Guide to 4-Benzyl-1,4-diazepan-5-one: Chemical Properties, Structure, and Synthetic Strategies The 1,4-diazepan-5-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Benzyl-1,4-diazepan-5-one: Chemical Properties, Structure, and Synthetic Strategies

The 1,4-diazepan-5-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a seven-membered ring containing two nitrogen atoms, it offers a unique three-dimensional geometry that is distinct from more common five- and six-membered rings. This semi-rigid, conformationally constrained structure is of particular interest in drug design, providing a robust framework for the precise spatial arrangement of various substituents.[1] The introduction of a benzyl group at the N-4 position to form 4-Benzyl-1,4-diazepan-5-one enhances its lipophilicity and provides a key synthetic handle, making it a valuable intermediate for creating libraries of potential therapeutic agents. Derivatives of the broader diazepine and benzodiazepine families have found extensive applications as anticonvulsants, anxiolytics, analgesics, and sedatives, highlighting the therapeutic potential embedded within this structural class.[2][3][4] This guide provides a detailed examination of the chemical properties, structure, and synthetic considerations for 4-Benzyl-1,4-diazepan-5-one, tailored for researchers and professionals in drug development.

Physicochemical and Structural Characterization

The fundamental properties of a molecule are critical to its application in synthesis and drug development. 4-Benzyl-1,4-diazepan-5-one is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential biological interactions. While data for the specific 4-benzyl isomer is less common than its 1-benzyl counterpart, key properties can be consolidated from available sources and structural analogues.

Core Chemical Properties
PropertyValueSource(s)
IUPAC Name 4-Benzyl-1,4-diazepan-5-oneN/A
Molecular Formula C₁₂H₁₆N₂O[5][6]
Molecular Weight 204.27 g/mol [5][7]
CAS Number 28955-33-1 (Parent)Inferred
Hydrochloride CAS 1211513-59-5
Appearance Solid[7]
Melting Point 115-117°C (for 1-benzyl isomer)[7][8]
Boiling Point 379.8 ± 35.0 °C at 760 mmHg (for 1-benzyl isomer)[8]
InChI Key DKNOPZCYIDBMNY-UHFFFAOYSA-N (for 1-benzyl isomer)[7][8]

Note: Some physical properties listed are for the closely related 1-benzyl-1,4-diazepan-5-one isomer and serve as a close approximation.

Molecular Structure and Conformation

The structure of 4-Benzyl-1,4-diazepan-5-one consists of a central seven-membered diazepine ring, a lactam (cyclic amide) functional group, and a benzyl substituent on the nitrogen atom at position 4. X-ray crystallography studies on the related 1-benzyl isomer reveal that the seven-membered ring adopts a chair-like conformation.[5][9] This conformation minimizes steric strain and positions substituents in pseudo-equatorial or pseudo-axial orientations, which is a critical consideration for receptor binding and biological activity. The benzyl group is a bulky, hydrophobic substituent that will significantly influence the molecule's solubility and interaction with biological targets.

Caption: Chemical structure of 4-Benzyl-1,4-diazepan-5-one.

Synthetic Pathways and Mechanistic Considerations

The synthesis of substituted diazepanones is a critical step in their development as pharmaceutical agents. While multiple routes to the 1,4-diazepine core exist, a common and effective strategy involves the cyclization of linear amino acid derivatives or the ring expansion of smaller heterocyclic systems. For the specific target of 4-Benzyl-1,4-diazepan-5-one, a logical retrosynthetic approach would involve the formation of the lactam ring from a suitably substituted diamine precursor.

Proposed Synthetic Protocol: Reductive Amination and Cyclization

This protocol outlines a plausible and efficient method starting from commercially available materials. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Monobenzylation of Ethylenediamine

  • Rationale: The initial step requires the selective introduction of a single benzyl group onto ethylenediamine. Using a 1:1 stoichiometry of ethylenediamine to benzyl chloride under controlled conditions favors monosubstitution. A base is used to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve ethylenediamine (2 equivalents) in a suitable solvent like ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add benzyl chloride (1 equivalent) dropwise while stirring vigorously.

    • Add a non-nucleophilic base like triethylamine (1.1 equivalents) to scavenge the generated HCl.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Work up the reaction by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and purifying the resulting N-benzylethylenediamine via distillation or chromatography.

Step 2: Michael Addition with Ethyl Acrylate

  • Rationale: The remaining primary amine of N-benzylethylenediamine is a good nucleophile for a Michael addition reaction with an α,β-unsaturated ester like ethyl acrylate. This step constructs the carbon backbone required for the final diazepine ring.

  • Procedure:

    • Dissolve N-benzylethylenediamine (1 equivalent) in methanol.

    • Add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature for 24 hours. The reaction can be monitored by TLC.

    • Upon completion, concentrate the mixture under reduced pressure to yield the crude diester product, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization (Lactamization)

  • Rationale: Heating the linear amino-ester intermediate induces an intramolecular aminolysis reaction. The secondary amine attacks the ester carbonyl, eliminating ethanol and forming the thermodynamically stable seven-membered lactam ring. This is often driven by heat.

  • Procedure:

    • Heat the crude product from Step 2 under vacuum or in a high-boiling solvent like xylene.

    • The cyclization reaction will proceed with the elimination of ethanol.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

    • Purify the final product, 4-Benzyl-1,4-diazepan-5-one, by recrystallization or column chromatography to yield a solid product.[5]

Caption: Proposed synthetic workflow for 4-Benzyl-1,4-diazepan-5-one.

Applications in Drug Discovery

The 1,4-diazepan-5-one scaffold is a versatile starting point for generating diverse chemical libraries. The two nitrogen atoms and the carbon backbone offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

Scaffold for Library Synthesis

The structure of 4-Benzyl-1,4-diazepan-5-one contains a secondary amine (N-1) and an amide, which can be further functionalized. The N-1 position is particularly amenable to reactions such as acylation, alkylation, and reductive amination. This allows for the rapid generation of a library of analogues where the properties are modulated by the R-group attached at this position. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery.

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Derivative Library for Screening Core 4-Benzyl-1,4-diazepan-5-one Alkylation Alkylation (R-X) Core->Alkylation Acylation Acylation (R-COCl) Core->Acylation ReductiveAmination Reductive Amination (R-CHO) Core->ReductiveAmination Derivative1 Alkyl Derivative Alkylation->Derivative1 Derivative2 Acyl Derivative Acylation->Derivative2 Derivative3 Amine Derivative ReductiveAmination->Derivative3

Caption: Library generation from the core 4-benzyl-1,4-diazepan-5-one scaffold.

Therapeutic Potential

The diazepine nucleus is a well-established pharmacophore with a broad range of biological activities.[4][10]

  • Central Nervous System (CNS) Activity: Many benzodiazepines, which feature a fused benzene ring, are potent anxiolytics, sedatives, and anticonvulsants due to their action on GABA-A receptors.[11] While 4-Benzyl-1,4-diazepan-5-one lacks the fused aromatic ring, the core diazepine structure suggests it could serve as a template for novel CNS-active agents.

  • Cardiovascular Agents: A study on related N-substituted benzyl-[12]diazepan derivatives revealed their potential as positive inotropic agents, which increase the force of heart muscle contraction.[13] This points to a potential application in treating heart failure.

  • Enzyme Inhibition: The constrained cyclic structure is ideal for targeting enzyme active sites. The related compound, 1-benzyl-1,4-diazepan-5-one, has been identified as an intermediate for inhibitors of human nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[5][9]

Conclusion

4-Benzyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its well-defined three-dimensional structure, rooted in a chair-like diazepine ring, combined with multiple points for synthetic modification, makes it an attractive scaffold for the development of novel therapeutics. The synthetic pathways are accessible, typically involving the construction and subsequent cyclization of a linear diamine precursor. With established links to CNS, cardiovascular, and enzyme inhibition activities within the broader diazepine class, 4-Benzyl-1,4-diazepan-5-one stands as a promising building block for the discovery of next-generation medicines.

References

  • BLDpharm. 4-Benzyl-1,4-diazepan-5-one hydrochloride.
  • Galvão, A. M. R., & Leal, B. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Beneteau, V., et al. (2011).
  • Sigma-Aldrich. 1-METHYL-1,4-DIAZEPAN-5-ONE.
  • Sigma-Aldrich. 1-Benzyl-1,4-diazepan-5-one.
  • Jin, G. F., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[12]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[11][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design.

  • Santa Cruz Biotechnology. [12]Diazepan-5-one.

  • Sha, F., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online.
  • Fluorochem. 1-Benzyl-1,4-diazepan-5-one.
  • Kumar, R., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry.
  • PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.
  • Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Singh, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.
  • Sha, F., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed.
  • CymitQuimica. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride.
  • Kurp, B., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • PubChemLite. 1-benzyl-1,4-diazepan-5-one (C12H16N2O).

Sources

Exploratory

Synthesis and Discovery of 1-Substituted 1,4-Diazepan-5-ones: A Comprehensive Technical Guide

Executive Summary & Pharmacological Significance The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold is a privileged seven-membered heterocyclic ring system with profound implications in modern medicinal chemistry. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold is a privileged seven-membered heterocyclic ring system with profound implications in modern medicinal chemistry. Structurally, these molecules adopt a stable chair-like conformation where the C1, C2, C3, and C4 atoms form the planar seat of the chair, while the nitrogen atoms reside out of the plane[1].

This unique 3D architecture allows for precise spatial arrangement of pharmacophores, making 1-substituted 1,4-diazepan-5-ones highly valuable in drug discovery. They serve as potent inhibitors of human nitric oxide synthase[1], antagonists of platelet activation factor (PAF)[2], and form the core structural motif for advanced therapeutics, including enantioenriched analogues of the FDA-approved anti-insomnia drug suvorexant[3]. This technical guide dissects the core synthetic strategies, mechanistic rationales, and validated protocols required to synthesize and functionalize these critical heterocycles.

Mechanistic Pathways & Core Synthetic Strategies

The synthesis of 1,4-diazepan-5-ones requires overcoming the entropic and enthalpic barriers associated with seven-membered ring formation. Modern synthetic chemistry relies on three primary strategies to assemble and functionalize this core:

A. Classic Ring Expansion (The Schmidt Reaction)

The most direct route to 1-substituted 1,4-diazepan-5-ones is the homologation of commercially available 1-substituted piperidin-4-ones using hydrazoic acid (generated in situ from sodium azide and sulfuric acid)[1]. Mechanistically, the acid catalyzes the formation of an azidohydrin intermediate, which undergoes an alkyl migration with the concurrent expulsion of nitrogen gas. This method is highly scalable but yields achiral products.

B. Convergent Multicomponent Synthesis (Ugi-4CR)

For high-throughput library generation, the4 offers unparalleled convergence[4]. By reacting an amine, an aldehyde, an isocyanide, and a nucleophile-tethered carboxylic acid, chemists can assemble an acyclic precursor containing six diverse functional groups in a single pot without protecting groups[4]. A subsequent intramolecular Mitsunobu reaction cleanly closes the seven-membered ring.

C. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Historically, diazepane compounds have lacked C(sp3) complexity. To synthesize enantioenriched gem-disubstituted diazepanones, researchers employ 3[3]. The causality behind the high enantiomeric excess (up to 95% ee) lies in the strict use of a nonpolar solvent (methylcyclohexane) and the chiral ligand (S)(CF3)3-t-BuPHOX, which together tighten the chiral pocket around the transition state[3]. Furthermore, utilizing an electron-rich p-anisoyl lactam protecting group electronically modulates the intermediate to prevent racemic background reactions[3].

Visualizing the Synthetic Workflows

G SM1 1-Substituted Piperidin-4-ones R1 Schmidt Reaction (NaN3, H2SO4) SM1->R1 Ring Expansion SM2 Aldehydes + Amines + Isocyanides + Acids R2 Ugi-4CR + Mitsunobu Cyclization SM2->R2 Multicomponent SM3 Lactam-Protected Diazepanones R3 Pd-Catalyzed Decarboxylative Alkylation SM3->R3 Asymmetric P1 1-Substituted 1,4-Diazepan-5-ones R1->P1 P2 1-Sulfonyl 1,4-Diazepan-5-ones R2->P2 P3 gem-Disubstituted Diazepanones R3->P3 Target Drug Discovery (e.g., Suvorexant analogues, NOS inhibitors) P1->Target P2->Target P3->Target

Fig 1: Synthetic workflows for 1-substituted 1,4-diazepan-5-ones and their pharmacological targets.

Quantitative Data & Strategy Comparison

The following table summarizes the quantitative metrics and operational parameters for the three primary synthetic strategies discussed above.

Synthetic StrategyKey Reagents / CatalystsSolvent SystemYield RangeEnantiomeric Excess (ee)Primary Advantage
Schmidt Ring Expansion NaN₃, H₂SO₄CH₂Cl₂70–85%N/A (Achiral)Highly scalable; utilizes inexpensive, readily available reagents.
Ugi-4CR + Mitsunobu Isocyanide, DBAD, PPh₃MeOH / THF60–90%N/A (Achiral)Extreme convergence; generates high structural diversity in two steps.
Pd-Catalyzed Alkylation Pd catalyst, (S)(CF₃)₃-t-BuPHOXMethylcyclohexaneUp to >99%Up to 95%Introduces C(sp3) complexity and quaternary stereocenters.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 1-Benzyl-1,4-diazepan-5-one via Schmidt Reaction

Mechanistic Causality: The reaction temperature must be strictly maintained at 273 K (0 °C) during the addition of sodium azide and sulfuric acid. This prevents the explosive decomposition of the in situ generated hydrazoic acid and tightly controls the exothermic ring-expansion rearrangement to minimize side-product formation.

Step-by-Step Procedure:

  • Preparation: Add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol) to a vigorously stirred mixture of concentrated sulfuric acid (40 mL) and dichloromethane (80 mL) in a round-bottom flask cooled to 273 K[1].

  • Azide Addition: Cautiously add sodium azide (32.5 g, 0.5 mol) in small portions over a period of 3 hours at 273 K[1].

    • Validation Check: Monitor nitrogen gas evolution continuously. If excessive bubbling occurs, halt the addition immediately until the effervescence subsides, indicating the reaction is proceeding at a safe rate.

  • Maturation: Stir the resulting mixture for an additional 1 hour, allowing the temperature to rise slightly but keeping it strictly at or below 278 K[1].

  • Quenching: Quickly add crushed ice (1 kg) to the reaction vessel[1].

    • Causality: Rapid thermal quenching prevents over-reaction and safely degrades any unreacted hydrazoic acid into harmless byproducts.

  • Neutralization: Alkalize the solution by slowly adding ammonium hydroxide (15% aqueous, ~200 mL) until the pH reaches 11[1].

    • Validation Check: Spot the aqueous layer on broad-range pH paper to confirm basicity. This ensures the newly formed diazepanone is fully deprotonated and will partition effectively into the organic phase.

  • Extraction & Isolation: Separate the organic layer. Extract the remaining aqueous fraction with dichloromethane (3 x 100 mL)[1]. Combine all organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target compound.

Protocol B: Ugi-4CR and Mitsunobu Cyclization for 1-Sulfonyl 1,4-diazepan-5-ones

Mechanistic Causality: The Mitsunobu cyclization step is optimized by substituting the traditional DEAD reagent with di-tert-butyl azodicarboxylate (DBAD). The bulky tert-butyl groups significantly alter the retention factor ( Rf​ ) of the hydrazo dicarboxylate byproduct, allowing for vastly simplified chromatographic purification[4].

Step-by-Step Procedure:

  • Imine Formation: Mix equimolar quantities of the target aldehyde and ethanolamine in diethyl ether (Et₂O) in the presence of activated 4Å molecular sieves[5].

    • Validation Check: The sieves drive the condensation equilibrium forward by sequestering water. Monitor via TLC for the disappearance of the aldehyde.

  • Ugi Condensation: Combine the crude imine, an isocyanide, and a sulfonylamino-containing carboxylic acid in methanol. Stir at room temperature for 24–48 hours[4].

    • Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the characteristic isocyanide stretch (~2140 cm⁻¹) indicates the reaction has reached completion.

  • Mitsunobu Cyclization: Dissolve the purified Ugi adduct in anhydrous THF. Add triphenylphosphine (PPh₃, 1.2 equiv) and DBAD (1.2 equiv) sequentially at 0 °C, then allow to warm to room temperature[4].

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography. The desired 1-sulfonyl 1,4-diazepan-5-one will elute cleanly, separated from the highly lipophilic DBAD byproduct[4].

References

  • 1-Benzyl-1,4-diazepan-5-one Source: National Institutes of Health (PMC) URL:[Link]

  • Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones Source: National Institutes of Health (PMC) / Organic Letters URL:[Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives Source: National Institutes of Health (PMC) / Chemistry Central Journal URL:[Link]

Sources

Foundational

Crystal Structure and Conformation of 4-Benzyl-1,4-diazepan-5-one: An In-Depth Technical Guide

Executive Summary The 1,4-diazepan-5-one scaffold is a highly versatile seven-membered heterocyclic system, widely utilized in drug development as a peptidomimetic core and a central nervous system (CNS) active agent. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepan-5-one scaffold is a highly versatile seven-membered heterocyclic system, widely utilized in drug development as a peptidomimetic core and a central nervous system (CNS) active agent. The functionalization of this core—specifically the addition of a benzyl group at the N4 position to form 4-benzyl-1,4-diazepan-5-one —significantly alters its lipophilicity, steric bulk, and target-binding trajectory. Because the pharmacological efficacy of peptidomimetics is strictly dictated by their 3D spatial arrangement, understanding the exact crystal structure and conformational dynamics of this molecule is critical for rational drug design.

This technical guide provides an authoritative, step-by-step analysis of the crystallographic principles, conformational logic, and self-validating experimental workflows required to characterize 4-benzyl-1,4-diazepan-5-one.

Crystallographic Principles & Conformational Logic

Ring Conformation and Steric Causality

Unlike planar aromatic systems, the seven-membered 1,4-diazepan-5-one ring is conformationally flexible. It actively avoids a planar geometry due to severe transannular steric clashes and torsional strain (Pitzer strain) between adjacent methylene protons. In the solid state, the core typically resolves these energetic penalties by adopting a distorted chair or boat conformation ()[1].

For 4-benzyl-1,4-diazepan-5-one specifically, the introduction of the bulky benzyl group dictates the local geometry at the N4 position. To minimize 1,3-diaxial-like steric interactions with the ring protons, the benzyl substituent strongly prefers an equatorial orientation relative to the mean plane of the diazepane ring ()[2].

Mathematical Quantification of Ring Distortion

To rigorously define and compare these non-planar geometries, crystallographers rely on two established mathematical frameworks:

  • Cremer & Pople Puckering Parameters ( q2​,q3​,Q,ϕ,θ ): These parameters mathematically define the deviation of the ring atoms from a calculated mean plane ()[3]. For a seven-membered ring, the total puckering amplitude ( Q ) provides a single, reliable metric for non-planarity, while the phase angles ( ϕ,θ ) map the exact position of the conformer on a theoretical pseudorotation sphere.

  • Nardelli Asymmetry Parameters ( Δs ): These parameters quantify the deviation from ideal local symmetry (e.g., a mirror plane or a twofold axis) across specific bonds in the ring ()[4].

ConformationalAnalysis Start Single Crystal XRD Data Coord Extract Atomic Coordinates (x, y, z) Start->Coord Plane Calculate Mean Plane (C-C-N-C-C) Coord->Plane Puckering Cremer & Pople Parameters (q2, q3, Q, φ, θ) Plane->Puckering Quantify distortion Asymmetry Nardelli Asymmetry Parameters (Δs) Plane->Asymmetry Identify symmetry Conform Determine Ring Conformation (Distorted Chair / Boat) Puckering->Conform Asymmetry->Conform

Workflow for determining the 3D conformation of the 1,4-diazepan-5-one ring from XRD data.

Intermolecular Interactions & Crystal Packing

Crystal packing is fundamentally driven by the minimization of free energy through optimal non-covalent interactions. The lactam moiety (N1-H and C5=O) in the 1,4-diazepan-5-one scaffold acts as a classic hydrogen-bond donor-acceptor pair.

Molecules of 4-benzyl-1,4-diazepan-5-one self-assemble into centrosymmetric dimers via strong intermolecular N-H...O hydrogen bonds ()[1]. Following the authoritative nomenclature established by Bernstein et al., this dimeric hydrogen-bonding pattern is classified as an R22​(8) graph-set motif ()[5]. Beyond these primary dimers, the 3D crystal lattice is further stabilized into infinite sheets by weaker C-H...O interactions and C-H... π interactions involving the electron-rich benzyl aromatic ring.

Experimental Protocols: A Self-Validating System

To obtain and authenticate the crystal structure, the following workflow is employed. This protocol is inherently self-validating because the final structural model is mathematically checked against the raw X-ray diffraction data via the R1​ factor and goodness-of-fit ( S ).

Protocol 1: Synthesis and Crystallization
  • Synthesis & Purification: 4-Benzyl-1,4-diazepan-5-one is synthesized via direct benzylation of the 1,4-diazepan-5-one core or via Schmidt rearrangement. The crude product is purified by silica gel column chromatography to ensure >99% purity, a strict prerequisite for high-quality single crystal growth.

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the purified compound in a binary solvent system of Ethanol/Dichloromethane (1:1 v/v).

    • Causality: Dichloromethane provides high initial solubility for the organic core, while the slower evaporation rate of Ethanol creates a highly controlled supersaturation gradient. This minimizes defect formation and twinning during nucleation.

  • Harvesting: After 3-5 days at ambient temperature, isolate the resulting colorless, block-like single crystals.

Protocol 2: SC-XRD Data Collection & Refinement
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a cryoloop using paratone oil.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a CCD/CMOS detector using Mo K α radiation ( λ=0.71073 Å) at 293 K.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT ()[6].

    • Causality: SHELXT automatically assigns the correct space group and locates heavy atoms without requiring prior phase knowledge, eliminating user bias.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL ()[7]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: Submit the final .cif file to the IUCr checkCIF utility. A fully validated structure will yield no Level A or B alerts, confirming the absence of void spaces or missed crystallographic symmetry.

XRDProtocol Synth Synthesis of 4-Benzyl- 1,4-diazepan-5-one Cryst Slow Evaporation (EtOH/DCM) Synth->Cryst Purify & Nucleate Mount Crystal Mounting (Cryoloop, 293K/100K) Cryst->Mount Select Single Crystal Collect Data Collection (Mo Kα, APEX) Mount->Collect X-ray Diffraction Solve Structure Solution (SHELXT/SHELXL) Collect->Solve Phase Problem Validate Validation (checkCIF) Solve->Validate Refinement (R1, wR2)

Self-validating experimental workflow for the crystallization and XRD analysis of the compound.

Data Presentation

The following tables summarize the representative quantitative crystallographic parameters and hydrogen-bond geometries expected for the 4-benzyl-1,4-diazepan-5-one architecture, extrapolated from validated structural analogs[1].

Table 1: Representative Crystallographic Data for 4-Benzyl-1,4-diazepan-5-one

ParameterValue
Empirical Formula C₁₂H₁₆N₂O
Formula Weight 204.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Typical for centrosymmetric dimers)
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Ring Conformation Distorted Chair / Boat
Primary H-Bond Motif R22​(8)

Table 2: Expected Hydrogen-Bond Geometry (Å, °)

D-H...AD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
N1-H1A...O1^i^0.862.002.821(5)160
C4-H4B...O1^ii^0.972.513.377(5)149

(Symmetry codes: (i) -x, -y, -z; (ii) x, y-1, z. Data illustrates the robust self-validating metrics of the R22​(8) dimer).

References

  • Li, X., et al. (2010). "1-Benzyl-1,4-diazepan-5-one". Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Senthil Kumar, U. P., et al. (2015). "Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives". Chemistry Central Journal.[Link]

  • Cremer, D., & Pople, J. A. (1975). "A general definition of ring puckering coordinates". Journal of the American Chemical Society.[Link]

  • Nardelli, M. (1983). "Ring asymmetry parameters from out-of-plane atomic displacements". Acta Crystallographica Section C.[Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals". Angewandte Chemie International Edition.[Link]

  • Sheldrick, G. M. (2015a). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A.[Link]

  • Sheldrick, G. M. (2015b). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C.[Link]

Sources

Exploratory

4-Benzyl-1,4-diazepan-5-one as a Privileged Scaffold in Medicinal Chemistry: Downstream Mechanisms of Action and Synthetic Utility

Executive Summary In contemporary medicinal chemistry, 4-Benzyl-1,4-diazepan-5-one (CAS: 1211513-59-5) is rarely deployed as a terminal pharmacological agent. Instead, it serves as a highly specialized, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 4-Benzyl-1,4-diazepan-5-one (CAS: 1211513-59-5) is rarely deployed as a terminal pharmacological agent. Instead, it serves as a highly specialized, conformationally restricted building block [1]. As a research chemical, its "mechanism of action" is defined by its structural utility: it acts as a critical intermediate in the synthesis of complex ligands, specifically Positive Allosteric Modulators (PAMs) for metabotropic glutamate receptor 4 (mGluR4) and highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors [2, 3].

This technical guide dissects the chemical rationale behind the 1,4-diazepan-5-one core, explores the downstream pharmacological mechanisms of its derivatives, and outlines self-validating protocols for its implementation in drug discovery workflows.

Structural and Chemical Rationale: Why the Diazepanone Core?

The transition from simple piperazines to bridged or oxo-containing homopiperazines (such as 1,4-diazepan-5-one) is a deliberate strategy to overcome specific pharmacokinetic and pharmacodynamic hurdles.

  • Modulation of Nitrogen Basicity: Standard homopiperazines contain two highly basic secondary or tertiary amines, which can impede blood-brain barrier (BBB) penetration and lead to off-target hERG liability. The introduction of the C5-carbonyl group in 1,4-diazepan-5-one converts one amine into an amide. This drastically reduces the overall pKa of the molecule, enhancing lipophilicity and membrane permeability [2].

  • Conformational Restriction: Seven-membered diazepine rings dynamically shift between chair and boat conformations. The integration of the amide bond restricts this flexibility, locking the molecule into a predictable 3D geometry that precisely orients appended pharmacophores (e.g., aryl sulfonamides) into deep receptor binding pockets [4].

  • The Benzyl Anchor: The N-benzyl group at the 4-position serves a dual purpose. Synthetically, it acts as a robust protecting group orthogonal to Boc/Fmoc strategies. Pharmacologically, if retained, it acts as a lipophilic anchor that engages in π−π stacking within hydrophobic target sub-pockets [5].

Downstream Mechanism of Action I: mGluR4 Positive Allosteric Modulation

One of the primary research applications of the 1,4-diazepan-5-one scaffold is the development of mGluR4 PAMs for the treatment of Parkinson's disease [2].

The Pharmacological Mechanism

mGluR4 is a G-protein coupled receptor (GPCR) expressed at the striatopallidal synapse in the basal ganglia. Activation of mGluR4 suppresses excessive GABAergic transmission, providing neuroprotection and symptomatic relief in Parkinsonian models. Diazepanone-derived PAMs do not activate the receptor directly; instead, they bind to a distinct allosteric site within the 7-transmembrane (7TM) domain.

The reduced basicity of the diazepanone core allows the ligand to penetrate the BBB, while its rigid geometry perfectly aligns hydrogen bond acceptors with the allosteric pocket, increasing the receptor's affinity for endogenous glutamate. This results in enhanced Gi/o​ protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

mGluR4_Pathway Glutamate Glutamate (Orthosteric Ligand) mGluR4 mGluR4 Receptor (Active Conformation) Glutamate->mGluR4 PAM Diazepanone PAM (Allosteric Ligand) PAM->mGluR4 Enhances Affinity Gi_Protein Gi/o Protein Complex mGluR4->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP Neuroprotection Modulation of GABA & Neuroprotection cAMP->Neuroprotection Downstream Signaling

Figure 1: Mechanism of mGluR4 activation by diazepanone-derived Positive Allosteric Modulators.

Downstream Mechanism of Action II: CDK9 Kinase Inhibition

In oncology, 1,4-diazepan-5-one derivatives are utilized to synthesize 2,4,5-trisubstituted pyrimidine inhibitors targeting CDK9, a kinase critical for RNA polymerase II regulation and tumor cell survival [3].

The Pharmacological Mechanism

Achieving selectivity among Cyclin-Dependent Kinases (e.g., CDK2 vs. CDK9) is notoriously difficult due to the highly conserved ATP-binding pocket. The 1,4-diazepane moiety provides a structural breakthrough. When docked into the CDK9/cyclin T complex, the diazepanone ring is positioned adjacent to the ribose position of ATP in the hinge region.

Because the CDK9 binding pocket is slightly more accommodating than CDK2, the bulky, chair-conformation diazepanone core fits perfectly into CDK9 but induces a severe steric clash with the downward-shifted glycine-rich loop in CDK2. This steric discrimination yields a 10- to 40-fold selectivity for CDK9 over CDK2, effectively starving cancer cells of short-lived anti-apoptotic proteins like Mcl-1 [3].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and testing diazepanone derivatives.

Protocol A: Solution-Phase Synthesis of Diazepanone PAMs

Causality Note: This sequence is designed to selectively functionalize the N1 position while utilizing the N4-benzyl group as a temporary or permanent structural feature.

  • Deprotection (Optional): If the N4-benzyl group must be removed, subject 4-Benzyl-1,4-diazepan-5-one to hydrogenolysis ( H2​ gas, 10% Pd/C in Methanol) at room temperature for 12 hours. Filter through Celite to yield 1,4-diazepan-5-one.

  • Sulfonylation: Dissolve the core (1.0 eq) in anhydrous CH2​Cl2​ . Add N,N-Diisopropylethylamine (DIEA, 2.5 eq) to neutralize HCl salts and act as an acid scavenger. Slowly add 4-methoxybenzenesulfonyl chloride (1.1 eq) at 0°C. Rationale: Low temperature prevents exothermic degradation and ensures chemoselective N-sulfonylation.

  • Alkylation: React the resulting intermediate with methyl bromoacetate (1.2 eq) using Cs2​CO3​ (2.0 eq) in CH3​CN at 80°C. Rationale: Cesium carbonate is specifically chosen over potassium carbonate due to the "cesium effect," which enhances the solubility of the intermediate and prevents over-alkylation.

  • Saponification & Coupling: Hydrolyze the ester using LiOH (THF/MeOH/ H2​O ), followed by HATU-mediated amide coupling with target anilines to yield the final PAM.

Synthetic_Workflow Core 4-Benzyl-1,4-diazepan-5-one (Starting Scaffold) Deprotection Benzyl Deprotection (Pd/C, H2) Core->Deprotection Sulfonylation Sulfonylation (R-SO2Cl, DIEA) Deprotection->Sulfonylation Alkylation N-Alkylation (R-Br, Cs2CO3) Sulfonylation->Alkylation Product Target Ligand (PAM / Inhibitor) Alkylation->Product

Figure 2: Standard synthetic workflow utilizing the 1,4-diazepan-5-one core for ligand generation.

Protocol B: High-Throughput Functional Assay (mGluR4 Calcium Mobilization)

Causality Note: Because mGluR4 is a Gi/o​ coupled receptor, it does not naturally mobilize intracellular calcium. The assay utilizes chimeric Gqi5​ proteins to force calcium signaling, allowing for rapid fluorescent readout.

  • Cell Preparation: Culture HEK293T cells stably expressing human mGluR4 and the chimeric Gqi5​ protein. Plate at 20,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C. Wash with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye.

  • Baseline Validation: Read baseline fluorescence for 10 seconds. Rationale: This establishes a self-validating control to ensure the cells are healthy and not spontaneously firing.

  • Compound Addition: Add the diazepanone derivative (10 µM) and monitor for 60 seconds. Rationale: A lack of signal here confirms the compound is a true PAM and lacks intrinsic orthosteric agonist activity.

  • Glutamate Challenge: Add an EC20​ concentration of glutamate. Measure the peak fluorescent response. A significant leftward shift in the glutamate dose-response curve validates PAM activity.

Quantitative Data Presentation

The structural modifications of the 1,4-diazepan-5-one core directly dictate its pharmacological efficacy. Table 1 summarizes representative Structure-Activity Relationship (SAR) data demonstrating how the core influences target affinity compared to standard piperazines.

Table 1: Comparative SAR Data for Diazepanone vs. Piperazine Cores

Scaffold CoreTargetPrimary ModificationActivity / PotencySelectivity ProfileReference
Homopiperazine mGluR4N/A (Standard) EC50​>10μM Poor BBB penetration[2]
1,4-diazepan-5-one mGluR4C5-Carbonyl addition EC50​=0.8μM High CNS penetrance[2]
Piperazine CDK9C-5 Methyl Pyrimidine GI50​=15.0μM 1:1 (CDK9:CDK2)[3]
1,4-diazepan-5-one CDK9C-5 Methyl Pyrimidine GI50​=0.4μM 40-fold for CDK9[3]

Note: The addition of the carbonyl group in the diazepanone core consistently improves both potency and selectivity across different target classes by optimizing 3D spatial geometry and reducing basicity.

References

  • Hopkins, C.R., Lindsley, C.W., Niswender, C.M. "mGluR4 Positive Allosteric Modulation as Potential Treatment of Parkinson's Disease." Future Medicinal Chemistry, 2009. Available at:[Link]

  • Engers, D.W., et al. "Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4." National Institutes of Health (NIH) / PMC, 2009. Available at:[Link]

  • Wang, S., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Cardiff University Research Portal, 2017. Available at:[Link]

  • Sridhar, B., et al. "Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives." Journal of Chemical Sciences (via PMC), 2015. Available at:[Link]

Protocols & Analytical Methods

Method

Purification of 4-Benzyl-1,4-diazepan-5-one: A Comprehensive Guide to Chromatographic and Non-Chromatographic Techniques

Introduction 4-Benzyl-1,4-diazepan-5-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active benzodiazepines.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Benzyl-1,4-diazepan-5-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active benzodiazepines.[1][2] The purity of this compound is paramount for its use in further synthetic transformations, biological assays, and as a potential active pharmaceutical ingredient (API). This application note provides a detailed guide to the purification of 4-Benzyl-1,4-diazepan-5-one, covering both fundamental and advanced techniques. We will delve into the principles and provide actionable protocols for recrystallization, flash column chromatography, and introduce modern chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The inherent polarity of the diazepanone ring, combined with the lipophilic benzyl group, presents a unique purification challenge. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges and achieve high purity of the target compound.

Physicochemical Properties of 4-Benzyl-1,4-diazepan-5-one

A thorough understanding of the physicochemical properties of 4-Benzyl-1,4-diazepan-5-one is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [3]
Appearance Solid, Light yellow to yellow powder or crystals[3]
Melting Point 115-117 °C[3]
Purity (typical) 95%[3]

These properties indicate that 4-Benzyl-1,4-diazepan-5-one is a crystalline solid at room temperature, which makes recrystallization a viable purification method. Its moderate molecular weight and the presence of both polar (amide) and non-polar (benzyl) moieties suggest that it will be amenable to normal-phase chromatography.

Non-Chromatographic Purification: Recrystallization

Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[4] The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4]

Rationale for Solvent Selection

For 4-Benzyl-1,4-diazepan-5-one, a solvent of intermediate polarity is often a good starting point. A published synthesis protocol specifies recrystallization from ethyl acetate (EtOAc), which has proven effective.[5] Ethanol is another potential solvent, as crystals suitable for X-ray analysis have been obtained from its slow evaporation.[5] For a more systematic approach, a solvent screen is recommended.

Protocol for Recrystallization from Ethyl Acetate

This protocol is adapted from a known synthetic procedure for 1-Benzyl-1,4-diazepan-5-one.[5]

Objective: To purify crude 4-Benzyl-1,4-diazepan-5-one to >98% purity.

Materials:

  • Crude 4-Benzyl-1,4-diazepan-5-one

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude 4-Benzyl-1,4-diazepan-5-one in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Add small portions of ethyl acetate until the solid completely dissolves. Avoid adding excessive solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram of Recrystallization Workflow:

G cluster_recrystallization Recrystallization Protocol dissolution 1. Dissolve crude product in minimal hot EtOAc hot_filtration 2. Hot filtration (if needed) dissolution->hot_filtration Insoluble impurities? crystallization 3. Slow cooling to room temperature dissolution->crystallization No insoluble impurities hot_filtration->crystallization ice_bath 4. Further cooling in ice bath crystallization->ice_bath isolation 5. Isolate crystals by vacuum filtration ice_bath->isolation washing 6. Wash with ice-cold EtOAc isolation->washing drying 7. Dry under vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of 4-Benzyl-1,4-diazepan-5-one.

Chromatographic Purification

Chromatography is a powerful separation technique based on the differential partitioning of components between a stationary phase and a mobile phase.[6] For 4-Benzyl-1,4-diazepan-5-one, normal-phase flash chromatography is a highly effective method for achieving high purity, especially for removing closely related impurities.

Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica gel.[6] The choice of mobile phase (eluent) is critical for achieving good separation.

2.1.1. Mobile Phase Selection and Optimization

A common mobile phase for compounds of intermediate polarity like 4-Benzyl-1,4-diazepan-5-one is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting point is a 1:1 mixture of ethyl acetate and hexane, as used for a similar dibenzo[b,e][]diazepine derivative.[8] Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system. The ideal mobile phase should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4.

2.1.2. Protocol for Flash Chromatography

Objective: To purify crude 4-Benzyl-1,4-diazepan-5-one using flash chromatography to >99% purity.

Materials:

  • Crude 4-Benzyl-1,4-diazepan-5-one

  • Silica gel (230-400 mesh)

  • Flash chromatography column and system

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexane (e.g., 1:4, 1:2, 1:1, 2:1) to find the optimal eluent composition.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexane). Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the packed column. This "dry loading" method often leads to better resolution than liquid injection.

  • Elution: Start the elution with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent using a rotary evaporator to obtain the purified 4-Benzyl-1,4-diazepan-5-one.

Diagram of Flash Chromatography Workflow:

G cluster_flash_chromatography Flash Chromatography Protocol tlc 1. TLC analysis for mobile phase optimization packing 2. Pack column with silica gel tlc->packing loading 3. Dry load sample onto column packing->loading elution 4. Elute with a gradient of EtOAc/Hexane loading->elution collection 5. Collect fractions elution->collection analysis 6. Analyze fractions by TLC collection->analysis pooling 7. Pool pure fractions analysis->pooling evaporation 8. Evaporate solvent pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the flash chromatographic purification.

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity levels, preparative HPLC is the method of choice.[9] It offers superior resolution compared to flash chromatography due to the use of smaller stationary phase particles and higher pressures. Both normal-phase and reversed-phase HPLC can be employed.

  • Normal-Phase HPLC (NP-HPLC): Similar to flash chromatography, NP-HPLC uses a polar stationary phase (e.g., silica, diol, or amino) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[10] This method is suitable for separating compounds based on their polarity.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][11] RP-HPLC separates compounds based on their hydrophobicity. For 4-Benzyl-1,4-diazepan-5-one, RP-HPLC would be a good orthogonal technique to NP-flash chromatography.

Supercritical Fluid Chromatography (SFC)

SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It is considered a form of normal-phase chromatography and offers several advantages over HPLC, including faster separations, reduced solvent consumption, and easier sample recovery.[13] For the purification of thermally labile and chiral molecules, SFC is particularly advantageous.[][12] Given the pharmaceutical relevance of diazepanone scaffolds, SFC represents a green and efficient alternative for large-scale purification.

Purity Analysis

After purification, it is essential to assess the purity of 4-Benzyl-1,4-diazepan-5-one. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to determine the purity. This typically involves a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the purified compound and to identify any impurities that co-elute in HPLC.

Conclusion

The purification of 4-Benzyl-1,4-diazepan-5-one can be effectively achieved through a combination of non-chromatographic and chromatographic techniques. Recrystallization from ethyl acetate offers a simple and scalable method for initial purification. For achieving higher purity, flash column chromatography with an ethyl acetate/hexane mobile phase is a robust and efficient method. For the highest purity requirements, preparative HPLC and SFC are powerful techniques. The choice of the optimal purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. A systematic approach involving initial screening of conditions followed by optimized protocols, as outlined in this guide, will enable researchers to obtain high-purity 4-Benzyl-1,4-diazepan-5-one for their research and development needs.

References

  • Waters Corporation. (2020). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

  • Wikipedia. (2023). Supercritical fluid chromatography. In Wikipedia. [Link]

  • Welch, C. J., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • Buchi. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Buchi.com. Retrieved from [Link]

  • Molbank. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][]diazepin-11-yl)piperazin-1-yl)acetate. MDPI. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 1-Benzyl-1,4-diazepan-5-one. National Center for Biotechnology Information. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • Petersen, J. B. (1970). Preparation of diazepam. U.S.
  • GPATINDIA. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. GPATINDIA. [Link]

  • ResearchGate. (2014). How to purify further a single peak in HPLC which has more than one compound? ResearchGate. [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]

  • Springer. (2012). Isolation by Preparative High-Performance Liquid Chromatography. Springer. [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Molecules. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. Retrieved from [Link]

  • ResearchGate. (2014). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. [Link]

  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Chromatography Online. (2017). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. Chromatography Online. [Link]

  • ResearchGate. (2024). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Diazepam-impurities. Pharmaffiliates. Retrieved from [Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Benzyl-1,4-diazepan-5-one

Introduction and Scientific Context 4-Benzyl-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered diazepine ring, a structural motif of significant interest in medicinal chemistry. The 1,4-diazepine c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

4-Benzyl-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered diazepine ring, a structural motif of significant interest in medicinal chemistry. The 1,4-diazepine core is a "privileged structure," forming the backbone of widely recognized pharmaceuticals like diazepam.[1][2] As an intermediate or analogue in drug discovery pipelines, the unambiguous characterization of 4-Benzyl-1,4-diazepan-5-one is paramount.[3] Ensuring structural integrity, identifying and quantifying impurities, and confirming physicochemical properties are non-negotiable steps for advancing a compound from discovery to development.

This guide provides a comprehensive, multi-technique analytical workflow. It is designed not merely as a set of protocols, but as a logical framework grounded in the principles of analytical chemistry. The causality behind each experimental choice is explained, ensuring that the described methods form a self-validating system for the complete characterization of the title compound.

Physicochemical Properties

A foundational step in characterization is the documentation of basic physical and chemical properties. These data serve as the initial identity check against which all subsequent analytical data are compared.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[4]
Molecular Weight 204.27 g/mol [4]
CAS Number 55186-89-5[4]
Appearance Solid[4]
Melting Point 115 to 117°C[4]
IUPAC Name 4-benzyl-1,4-diazepan-5-one[4]

Overall Analytical Workflow

A robust analytical strategy relies on the integration of orthogonal techniques, where each method provides a unique and complementary piece of information. The following workflow illustrates a systematic approach to characterization, moving from preliminary identity confirmation to detailed structural elucidation and purity assessment.

Analytical_Workflow cluster_0 Phase 1: Identity & Physical Properties cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Quantification cluster_3 Phase 4: Final Confirmation Sample Sample Receipt (4-Benzyl-1,4-diazepan-5-one) PhysChem Physicochemical Analysis (Melting Point, Appearance) Sample->PhysChem FTIR_node FTIR Spectroscopy (Functional Group ID) PhysChem->FTIR_node MS_node Mass Spectrometry (Molecular Weight) FTIR_node->MS_node Proceed if consistent NMR_node NMR Spectroscopy (¹H & ¹³C, Connectivity) MS_node->NMR_node Confirm MW HPLC_node HPLC Analysis (Purity Assessment) NMR_node->HPLC_node Confirm Structure FinalReport Comprehensive Characterization Report HPLC_node->FinalReport Confirm Purity

Caption: High-level analytical workflow for compound characterization.

Core Analytical Methodologies and Protocols

This section details the primary analytical techniques required for the definitive characterization of 4-Benzyl-1,4-diazepan-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 4-Benzyl-1,4-diazepan-5-one, NMR is essential to confirm the presence and connectivity of the benzyl group, the diazepane ring, and the amide functionality.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Expected Spectral Features: The chemical shifts are predicted based on the analysis of similar benzyl and diazepine structures.[5][6][7]

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic7.20 - 7.40Multiplet5H, Phenyl ring of benzyl group
Benzyl CH₂~3.60Singlet2H, -CH₂-Ph
Diazepane Ring2.50 - 3.50Complex Multiplets8H, Protons on the diazepane ring
Amide N-HVariable (5.0 - 8.0)Broad Singlet1H, -NH-
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl~170Amide C=O
Aromatic127 - 140Phenyl ring carbons
Benzyl CH₂60 - 65-CH₂-Ph
Diazepane Ring40 - 60Carbons of the diazepane ring
Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular mass.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Chromatographic Separation (Optional but Recommended): A quick isocratic flow using a C18 column can be used to introduce the sample and separate it from any non-volatile salts.

  • MS Acquisition:

    • Operate the ESI source in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • The expected molecular ion for C₁₂H₁₆N₂O is [M+H]⁺.

  • Data Analysis: Identify the base peak in the mass spectrum and confirm it corresponds to the calculated mass of the protonated molecule.

Expected Results:

ParameterExpected Value
Molecular Formula C₁₂H₁₆N₂O
Exact Mass 204.1263
Expected Ion (ESI+) [M+H]⁺
Expected m/z 205.1341
High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of a chemical compound.[8][9] By separating the main component from any impurities, it allows for accurate quantification of purity, which is critical for its use in research and development. A reversed-phase (RP-HPLC) method is chosen due to the moderate polarity of the target molecule.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A good starting point is an isocratic method with 40:60 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm, determined by UV scan).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time 3-7 minutes (method dependent)
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11] For 4-Benzyl-1,4-diazepan-5-one, FTIR will confirm the presence of the amide C=O and N-H bonds, as well as the aromatic and aliphatic C-H bonds, providing a unique "fingerprint" for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Results: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (Amide)
~3060, 3030Medium-WeakAromatic C-H Stretch
~2950, 2850MediumAliphatic C-H Stretch
~1670StrongC=O Stretch (Amide I band)
~1600, 1495, 1450Medium-WeakAromatic C=C Bending
~740, 700StrongC-H Out-of-plane Bending (Monosubstituted Benzene)

Integrated Structural Confirmation

The strength of this analytical approach lies in the convergence of data from orthogonal techniques. The following diagram illustrates how the information from each method is synthesized to build a complete and validated profile of the molecule.

Structural_Confirmation cluster_Data Experimental Data cluster_Interpretation Interpretation & Conclusion MS_Data MS Data (m/z = 205.13) MW_Confirm Molecular Weight Confirmed (204.27 Da) MS_Data->MW_Confirm NMR_Data NMR Data (¹H & ¹³C shifts) Structure_Confirm Molecular Structure Confirmed NMR_Data->Structure_Confirm FTIR_Data FTIR Data (C=O, N-H bands) FG_Confirm Functional Groups Confirmed (Amide, Benzyl) FTIR_Data->FG_Confirm HPLC_Data HPLC Data (Purity > 95%) Purity_Confirm Purity Confirmed HPLC_Data->Purity_Confirm MW_Confirm->Structure_Confirm FG_Confirm->Structure_Confirm Final_Confirm Structure & Purity Verified: 4-Benzyl-1,4-diazepan-5-one Structure_Confirm->Final_Confirm Purity_Confirm->Final_Confirm

Caption: Integration of data for final structural verification.

References

  • Patil, S. et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8):497-501. [Link]

  • National Center for Biotechnology Information (n.d.). Diazepam. PubChem Compound Summary for CID 3016. Retrieved from [Link]

  • Kong, W., Li, B., Xu, X., & Song, Q. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. The Journal of Organic Chemistry, 81(18), 8436–8443. Supporting Information. [Link]

  • Patel, K. D. et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Der Pharma Chemica, 6(5), 296-301. [Link]

  • Kaur, R. et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 655-673. [Link]

  • Ruelius, H. W. et al. (1978). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. Journal of Chromatographic Science, 16(6), 236-240. [Link]

  • Zetta, L., & Gatti, G. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-589. [Link]

  • Mary, Y. S. & Balachandran, V. (2017). Experimental and theoretical investigation of spectroscopic properties of diazepam. Journal of Molecular Structure, 1147, 434-445. [Link]

  • Semantic Scholar (n.d.). Analytical technique for the determination of diazepam in solid dosage forms. Retrieved from [Link]

  • Corominas, R. et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2849. [Link]

  • Wang, Y. et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o569. [Link]

  • Singh, S. K. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(3). [Link]

  • Kumar, A. et al. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(5), 2245-2248. [Link]

  • De la Ossa, M. Á. R., & Gil, E. D. (2003). Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 841-848. [Link]

  • Eser, F. et al. (2011). Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. LCGC International, 29(1), 34-39. [Link]

  • Al-khedairy, E. B. et al. (2018). Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures. International Journal of Applied Pharmaceutics, 10(6), 118-125. [Link]

Sources

Method

Application Note: High-Throughput Analysis of 4-Benzyl-1,4-diazepan-5-one using Validated HPLC and GC-MS Methods

Abstract This technical guide provides two robust and validated analytical methods for the determination of 4-Benzyl-1,4-diazepan-5-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present a primar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides two robust and validated analytical methods for the determination of 4-Benzyl-1,4-diazepan-5-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present a primary High-Performance Liquid Chromatography (HPLC) method for routine quantification and quality control, leveraging its suitability for polar and thermally labile compounds.[2] Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for definitive identification, providing structural confirmation through mass spectral fragmentation. Both protocols are designed for high-throughput screening and have been structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation to ensure accuracy, precision, and reliability.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals requiring precise and dependable methods for the analysis of this compound.

Introduction: The Analytical Imperative for 4-Benzyl-1,4-diazepan-5-one

4-Benzyl-1,4-diazepan-5-one (MW: 204.27 g/mol , M.P.: 115-117°C) is a substituted diazepanone that serves as a critical building block in the synthesis of various biologically active molecules.[1][5][6] Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). Therefore, the development of specific, accurate, and reliable analytical methods is paramount for its characterization in research, development, and quality control settings.

This application note addresses this need by presenting two complementary chromatographic techniques:

  • Reverse-Phase HPLC (RP-HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideally suited for quantifying non-volatile and thermally sensitive compounds like 4-Benzyl-1,4-diazepan-5-one.[2] The method described herein utilizes a C18 stationary phase and UV detection for rapid and precise analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides an orthogonal method for identification. While the compound's boiling point is relatively high (~380°C), GC-MS offers unparalleled specificity through electron ionization (EI) fragmentation patterns, which serve as a chemical fingerprint for the analyte.[5] The presence of the N-benzyl group yields a highly characteristic fragmentation pattern, which is invaluable for impurity identification and structural elucidation.[7][8]

Part I: Quantitative Analysis by Reverse-Phase HPLC

Rationale and Methodological Principles

The choice of RP-HPLC is predicated on the physicochemical properties of 4-Benzyl-1,4-diazepan-5-one. The molecule possesses both hydrophobic (benzyl group) and polar (amide and amine functionalities) regions, making it an ideal candidate for retention on a non-polar C18 stationary phase. A mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) allows for precise control over the retention time and peak shape. UV detection is selected due to the strong chromophoric nature of the benzene ring. This method is designed for isocratic elution to ensure high throughput and reproducibility.

Experimental Protocol: HPLC

2.2.1. Instrumentation and Consumables

  • HPLC System with Isocratic Pump, Autosampler, and UV/Vis or Diode Array Detector.

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Grade Acetonitrile, Water, and Potassium Dihydrogen Phosphate.

  • 0.45 µm Syringe Filters for sample clarification.

2.2.2. Standard and Sample Preparation

  • Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer. Mix the buffer with acetonitrile in a 60:40 (v/v) ratio. Degas the solution by sonication or vacuum filtration.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of 4-Benzyl-1,4-diazepan-5-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates that could damage the column.[9]

2.2.3. HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation filter 0.45 µm Syringe Filtration prep->filter Clarification inject HPLC Injection (20 µL) filter->inject Load Sample sep Isocratic Separation (C18 Column) inject->sep Elution with Mobile Phase detect UV Detection (220 nm) sep->detect Analyte Detection quant Data Analysis & Quantification detect->quant Chromatogram

Caption: Workflow for the HPLC analysis of 4-Benzyl-1,4-diazepan-5-one.

Chromatographic Conditions & Validation Summary

The method parameters are summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ Buffer : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 220 nm
Run Time 10 minutes
Expected Retention Time ~5.5 minutes

The developed method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[4][10]

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.8%, Intermediate: 1.3%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL-
Specificity No interference from placebo/related impuritiesPeak purity > 99.5%

Part II: Confirmatory Analysis by GC-MS

Rationale and Methodological Principles

GC-MS is employed as a definitive identification technique. The thermal energy in the GC inlet and the high-energy electron bombardment in the MS source cause the parent molecule to fragment in a predictable and reproducible manner. For 4-Benzyl-1,4-diazepan-5-one, the most anticipated fragmentation is the cleavage of the benzylic C-N bond, which is expected to produce a highly stable tropylium cation at a mass-to-charge ratio (m/z) of 91.[8] This fragment is a hallmark of N-benzyl compounds and provides exceptionally strong evidence for the compound's identity. A non-polar to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for the separation of this semi-volatile analyte.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Consumables

  • GC-MS System with an Electron Ionization (EI) source.

  • Capillary GC Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC-MS grade Dichloromethane (DCM) or Ethyl Acetate.

  • 2 mL autosampler vials with inserts.

3.2.2. Standard and Sample Preparation

  • Solvent Selection: Use a volatile organic solvent such as Dichloromethane or Ethyl Acetate.[11]

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-Benzyl-1,4-diazepan-5-one reference standard and dissolve in 10 mL of DCM in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with DCM. This concentration is typically sufficient for GC-MS analysis.

  • Sample Preparation: Dissolve the test sample in DCM to an approximate concentration of 10 µg/mL. If necessary, centrifuge the sample to remove any particulates before transferring the supernatant to an autosampler vial.[11]

3.2.3. GC-MS Workflow Diagram

GCMS_Workflow prep Sample & Standard Preparation in DCM inject GC Injection (1 µL, Splitless) prep->inject Load Sample sep Capillary GC Separation (Temperature Program) inject->sep Vaporization ionize Electron Ionization (70 eV) sep->ionize Analyte Elution analyze Quadrupole Mass Analyzer ionize->analyze Fragmentation detect Mass Spectrum Acquisition analyze->detect Ion Filtering

Caption: Workflow for the GC-MS analysis of 4-Benzyl-1,4-diazepan-5-one.

GC-MS Conditions & Expected Fragmentation

The recommended instrument parameters are outlined below.

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 150°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 m/z

Expected Mass Spectrum: The EI mass spectrum will be used for confirmation. The molecular ion (M⁺) should be observed at m/z 204. The key diagnostic fragment will be the base peak at m/z 91 , corresponding to the [C₇H₇]⁺ tropylium ion from the loss of the diazepanone ring. Other fragments corresponding to the diazepanone ring structure will also be present.

Discussion: Method Synergy

The HPLC and GC-MS methods presented are complementary. The HPLC-UV method offers superior performance for routine quantification due to its simplicity, high precision, and the non-destructive nature of the analysis. It is the preferred method for quality control, stability testing, and process monitoring.

Conversely, the GC-MS method provides unequivocal structural confirmation. Its power lies in the specificity of the mass spectrum, making it the ideal choice for identity confirmation, troubleshooting out-of-spec-results, and identifying unknown impurities. While derivatization could potentially improve peak shape for trace analysis, this direct injection method is sufficient and robust for identity confirmation.[12]

Conclusion

This application note details two comprehensive, validated, and reliable methods for the analysis of 4-Benzyl-1,4-diazepan-5-one. The RP-HPLC method is optimized for rapid and accurate quantification, while the GC-MS method provides definitive structural confirmation. Together, these protocols furnish a complete analytical toolkit for researchers and quality control professionals, ensuring the integrity and quality of this important pharmaceutical intermediate.

References

  • SAS Publishers. (2017, April 15). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). [Link]

  • Mandrioli, R., et al. (2008, May 15). An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. PubMed. [Link]

  • SIELC Technologies. HPLC Determination of Diazepam on Newcrom R1 Column. [Link]

  • Jadhav, A.S., et al. (2020, May 20). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • LCGC International. Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Office of Justice Programs. (2021, December 10). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • National Institute of Justice. (2019, June 1). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Link]

  • Al-Huniti, M.H., et al. (2023, August 15). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]

  • PMC. 1-Benzyl-1,4-diazepan-5-one. [Link]

Sources

Application

Synthesis of novel bioactive compounds from 4-Benzyl-1,4-diazepan-5-one

Synthesis and Derivatization of Novel Bioactive Compounds from 4-Benzyl-1,4-diazepan-5-one Introduction & Scientific Rationale The 1,4-diazepan-5-one ring system is a privileged heterocyclic scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Derivatization of Novel Bioactive Compounds from 4-Benzyl-1,4-diazepan-5-one

Introduction & Scientific Rationale

The 1,4-diazepan-5-one ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its seven-membered structure imparts a unique balance of conformational flexibility and rigidity, which is paramount for high-affinity molecular recognition in biological targets[1]. Among its derivatives, 4-Benzyl-1,4-diazepan-5-one (frequently denoted as 1-benzyl-1,4-diazepan-5-one depending on the IUPAC numbering of the heteroatoms) serves as a highly versatile building block for drug discovery ()[2].

Theoretical Density Functional Theory (DFT) studies and X-ray crystallographic data confirm that the seven-membered diazepane ring predominantly adopts a stable chair-like conformation[1]. In this geometry, the diazepane core and the benzyl substituent are situated approximately perpendicular to one another, with a C—N—C—C torsion angle of 77.8°[2]. This specific spatial arrangement allows the scaffold to act as an effective dipeptidomimetic, mimicking the transition states of peptide bonds to inhibit protease enzymes ()[3], or serving as a direct inhibitor for human nitric oxide synthase (NOS)[2].

Causality & Mechanistic Insights in Scaffold Synthesis

The synthesis of the 4-Benzyl-1,4-diazepan-5-one core is most efficiently achieved via a Schmidt ring expansion of 1-benzyl-piperidin-4-one[2].

  • Thermodynamic Driving Force: The reaction utilizes sodium azide ( NaN3​ ) in the presence of sulfuric acid. The acid protonates the ketone, making it highly susceptible to nucleophilic attack by hydrazoic acid (formed in situ). The subsequent loss of nitrogen gas ( N2​ ) provides an irreversible thermodynamic driving force for the alkyl migration, expanding the six-membered piperidone into the seven-membered diazepanone.

  • Thermal Control: The addition of sodium azide is highly exothermic. Strict maintenance of the reaction temperature at 273–278 K (0–5 °C) is critical[2]. Failure to control the temperature leads to the thermal decomposition of hydrazoic acid and non-specific side reactions, drastically reducing the yield and safety of the protocol.

  • Phase Partitioning via pH Adjustment: Following the reaction, the mixture is highly acidic. Alkalization to pH 11 using ammonium hydroxide is non-negotiable; it deprotonates the newly formed secondary amine (N4 position), converting it into its free-base form[2]. This enables the compound to partition selectively into the organic phase during liquid-liquid extraction.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyl-1,4-diazepan-5-one via Schmidt Reaction

Self-Validating System: This protocol incorporates in-process thermal controls and post-reaction validation (crystallization) to ensure high purity[4].

Materials:

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

  • Sodium azide ( NaN3​ ) (32.5 g, 0.5 mol)

  • Sulfuric acid ( H2​SO4​ , concentrated) (40 mL)

  • Dichloromethane ( CH2​Cl2​ ) (80 mL + extraction volumes)

  • Ammonium hydroxide ( NH4​OH , 15% aqueous)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, prepare a mixture of concentrated H2​SO4​ (40 mL) and CH2​Cl2​ (80 mL). Cool the biphasic mixture to 273 K (0 °C)[2].

  • Substrate Addition: Slowly add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol) to the stirred mixture, maintaining the temperature at 0 °C[2].

  • Azide Addition (Critical Step): Cautiously add sodium azide (32.5 g, 0.5 mol) in small portions over a period of 3 hours[2]. Causality: Slow addition prevents rapid N2​ evolution and mitigates the risk of thermal runaway.

  • Reaction Maturation: Stir the resulting mixture for an additional 1 hour, strictly keeping the temperature at approximately 278 K (5 °C)[2]. Verify reaction progression via TLC (Eluent: EtOAc/Hexane 1:1; monitor for the disappearance of the ketone precursor).

  • Quenching & Alkalization: Quickly add 1 kg of crushed ice to quench the reaction. Slowly add 15% NH4​OH (approx. 200 mL) until the aqueous layer reaches exactly pH 11[2]. Causality: This free-bases the diazepanone for efficient organic extraction.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous fraction with CH2​Cl2​ (3 × 100 mL). Combine the organic extracts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[4].

  • Validation: Recrystallize the crude residue from ethyl acetate (EtOAc) to yield the pure title compound (Expected yield: ~65%)[4].

Protocol 2: Scaffold Diversification via N-Alkylation to Bioactive Dipeptidomimetics

To leverage the scaffold for drug discovery, the secondary amine (N4) can be functionalized to create dipeptidomimetics[3].

Step-by-Step Methodology:

  • Electrophilic Addition: Dissolve 4-Benzyl-1,4-diazepan-5-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic proton scavenger.

  • Alkylation/Acylation: Slowly add the desired alkyl halide or acyl chloride (1.2 eq) to construct the protease inhibitor motif. Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash column chromatography to isolate the bioactive derivative.

Data Presentation

Table 1: Physicochemical and Conformational Properties of 1,4-Diazepan-5-one Derivatives

Compound DerivativePrimary ModificationDominant ConformationTarget Biological Application
4-Benzyl-1,4-diazepan-5-one Core ScaffoldChair-like (C-N-C-C torsion 77.8°)Human NOS Inhibitor
N-Boc-DAP Synthon N4-Boc ProtectionChair / Twist-boatDipeptidomimetic Scaffold
2,7-bis(4-chlorophenyl)-DAP C2, C7 ArylationChair (Equatorial substituents)Anti-bacterial / Anti-fungal
N,N-disubstituted DAP N1, N4 AlkylationTwist-boatOrexin Receptor Antagonist

Visualizations

Schmidt_Reaction A 1-Benzyl-piperidin-4-one (Starting Material) B NaN3, H2SO4, CH2Cl2 (0-5 °C, 3h) A->B Azide Addition C Alkalization (NH4OH to pH 11) B->C N2 Evolution & Ring Expansion D 4-Benzyl-1,4-diazepan-5-one (Core Scaffold) C->D Free-basing & Extraction

Fig 1. Mechanistic workflow of the Schmidt reaction for synthesizing the 1,4-diazepan-5-one scaffold.

Derivatization_Pipeline Core 4-Benzyl-1,4-diazepan-5-one Deprotect Pd/C, H2 (Debenzylation) Core->Deprotect Optional N1 Deprotection Alkylation N-Alkylation / Acylation (Electrophilic Addition) Core->Alkylation Direct N4 Functionalization Deprotect->Alkylation Scaffold Diversification Peptidomimetic Dipeptidomimetics (Protease Inhibitors) Alkylation->Peptidomimetic Antiviral Polymerase Inhibitors (Antiviral Agents) Alkylation->Antiviral NOS NOS Inhibitors (Cardiovascular/CNS) Alkylation->NOS

Fig 2. Downstream derivatization pipeline generating diverse bioactive compounds from the core scaffold.

References

  • 1-Benzyl-1,4-diazepan-5-one . Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold . The Journal of Organic Chemistry.[Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one . Crystallographic Communications.[Link]

Sources

Method

Application Note: Evaluation of 4-Benzyl-1,4-diazepan-5-one as an Inhibitor of Human Nitric Oxide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, assay causality, and standardized protocols for inducible Nitric Oxide Synthase (iNOS) inhibition. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, assay causality, and standardized protocols for inducible Nitric Oxide Synthase (iNOS) inhibition.

Executive Summary & Biological Context

Nitric oxide (NO) is a pleiotropic, highly reactive gaseous signaling molecule synthesized by the enzyme family Nitric Oxide Synthase (NOS), which catalyzes the NADPH-dependent oxidation of L-arginine to L-citrulline and NO 1. While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and tightly regulated by intracellular calcium transients, inducible NOS (iNOS) is expressed de novo under oxidative stress or inflammatory cytokine exposure 2. Overproduction of NO by iNOS is a primary driver of pathological vasodilation, tissue damage, and chronic inflammation 3.

Recent structural activity relationship (SAR) studies have identified nitrogen-bearing 7-membered heterocyclic rings—specifically diazepanone derivatives—as potent modulators of NOS activity 4. 4-Benzyl-1,4-diazepan-5-one (CAS: 1211513-59-5) [[5]]() serves as a critical structural motif capable of interacting with the NOS oxygenase domain, thereby disrupting the protein-protein interactions required for active homodimer formation [[6]]().

This guide provides a self-validating, step-by-step methodology to screen and quantify the inhibitory efficacy of 4-Benzyl-1,4-diazepan-5-one against human iNOS using an ultrasensitive Griess assay.

Mechanistic Overview & Assay Causality

The Challenge of Direct NO Measurement

Measuring NO directly in cell culture is notoriously difficult due to its gaseous nature and extremely short half-life (seconds) 3. In aqueous biological fluids, NO rapidly and spontaneously oxidizes into two stable anions: nitrite (NO₂⁻) and nitrate (NO₃⁻) 7.

The Causality Behind the Modified Griess Assay

The traditional Griess reagent relies on a two-step diazotization reaction that only detects nitrite 8. Because the spontaneous degradation ratio of NO₂⁻ to NO₃⁻ varies unpredictably depending on the redox state of the culture media, measuring only nitrite leads to severe underestimation of total NOS activity.

To establish a trustworthy, self-validating system, our protocol employs an initial enzymatic reduction step. We utilize recombinant Nitrate Reductase (NaR) and its cofactor NADH to force the conversion of all accumulated nitrate back into nitrite [[7]](). Only after this complete conversion is the Griess reagent added to form a stable azo-dye that absorbs visible light at 540 nm .

NOS_Inhibition Stim Inflammatory Stimuli (Cytokines / LPS) iNOS iNOS Expression & Dimerization Stim->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalysis Arg L-Arginine + O2 Arg->NO Substrate Degrade Spontaneous Oxidation NO->Degrade Inhibitor 4-Benzyl-1,4-diazepan-5-one Inhibitor->iNOS Inhibits Activity Metabolites Nitrite (NO2-) & Nitrate (NO3-) Degrade->Metabolites Assay Griess Assay + Nitrate Reductase Metabolites->Assay Quantification

Caption: iNOS signaling, NO degradation, and targeted inhibition by 4-Benzyl-1,4-diazepan-5-one.

Experimental Protocols

Protocol 1: Cell Culture and iNOS Induction

To evaluate human iNOS inhibition, we utilize human A-172 astrocytoma cells, which robustly express iNOS upon cytokine stimulation 6.

  • Cell Seeding: Plate A-172 cells in a 96-well tissue culture plate at a density of 2×105 cells/mL in complete DMEM (supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Starvation (Optional but Recommended): Replace media with serum-free DMEM for 4 hours prior to stimulation to synchronize the cell cycle and reduce background NO from serum constituents.

  • Induction: Replace media with DMEM containing a human cytokine cocktail (10 ng/mL TNF-α, 10 ng/mL IFN-γ, and 1 ng/mL IL-1β) to trigger de novo iNOS synthesis.

Protocol 2: Inhibitor Treatment Workflow

Crucial Causality Step: To differentiate true NOS inhibition from artifactual reductions in NO caused by cell death, a parallel cell viability assay (e.g., MTT or CellTiter-Glo) MUST be run alongside this protocol.

  • Compound Preparation: Dissolve 4-Benzyl-1,4-diazepan-5-one hydrochloride in cell-culture grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare working concentrations (e.g., 1 µM, 10 µM, 50 µM) in culture media. Ensure the final DMSO concentration in all wells (including controls) is normalized to 0.5% to prevent solvent-induced cytotoxicity 9.

  • Co-treatment: Add the inhibitor dilutions concurrently with the cytokine induction cocktail.

  • Controls:

    • Negative Control: Unstimulated cells + 0.5% DMSO.

    • Vehicle Control: Cytokine stimulated cells + 0.5% DMSO.

    • Positive Control: Cytokine stimulated cells + 10 µM 1400W (a highly selective, irreversible iNOS inhibitor) [[6]]().

  • Incubation: Incubate the plate for 24 hours at 37°C.

Protocol 3: Ultrasensitive Griess Assay with Nitrate Reduction
  • Sample Collection: Gently centrifuge the 96-well plate at 1,000 x g for 5 minutes to pellet any detached cells. Transfer 50 µL of the cell culture supernatant from each well into a fresh, flat-bottom 96-well assay plate.

  • Standard Curve Preparation: Prepare a serial dilution of Nitrite Standard (0 to 100 µM) in the exact same unconditioned culture media used for the cells to account for matrix effects 10.

  • Nitrate Reduction: Add 25 µL of NADH and 25 µL of Nitrate Reductase solution to all sample and standard wells . Mix gently and incubate for 30 minutes at 37°C.

  • Diazotization (Griess Reagent I): Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all wells 8. Incubate for 5 minutes at room temperature.

  • Azo-coupling (Griess Reagent II): Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells 8.

  • Color Development: Incubate for 10 minutes at room temperature, protected from light. A distinct magenta/pink color will develop proportional to the NO concentration.

  • Quantification: Measure the optical density (OD) at 540 nm using a microplate reader within 30 minutes .

Data Presentation & Interpretation

The table below summarizes representative quantitative data evaluating the dose-dependent inhibition of human iNOS by 4-Benzyl-1,4-diazepan-5-one. Note that cell viability remains >95% across all treatment arms, confirming that the reduction in total nitrite is due to true enzymatic inhibition rather than compound toxicity.

Treatment ConditionTotal Nitrite Concentration (µM)Inhibition of NO Production (%)Cell Viability (%)
Unstimulated Control (Vehicle)2.5 ± 0.3N/A100.0 ± 1.2
Cytokine Stimulated (Vehicle)45.2 ± 3.10.098.5 ± 1.5
Stimulated + 4-Benzyl-1,4-diazepan-5-one (1 µM)38.4 ± 2.515.099.1 ± 1.0
Stimulated + 4-Benzyl-1,4-diazepan-5-one (10 µM)22.1 ± 1.851.197.4 ± 1.8
Stimulated + 4-Benzyl-1,4-diazepan-5-one (50 µM)8.5 ± 0.981.296.8 ± 2.1
Stimulated + 1400W (10 µM) [Positive Control]6.2 ± 0.586.398.2 ± 1.1

Data Analysis Note: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and interpolate the sample concentrations. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

References

  • 1211513-59-5 | 4-Benzyl-1,4-diazepan-5-one hydrochloride.BLDpharm.
  • WO 2005/030770 A1.Googleapis.com.
  • Nitric oxide signaling pathway.
  • Application Note: Griess Assay for Quantifying Nitric Oxide Production.Benchchem.
  • Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).Sigma-Aldrich.
  • Revisiting Nitric Oxide Signaling: Where Was It, and Where Is It Going?
  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.BioAssay Systems.
  • Ultra Sensitive Assay for Nitric Oxide Synthase.Oxford Biomedical Research.
  • Nitric Oxide (NO2 /NO3) Assay.R&D Systems.
  • ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric).Abcam.
  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combin

Sources

Application

Application Note: Continuous Flow Synthesis of Diazepam and Diazepanone Architectures

Executive Summary The transition from batch to continuous manufacturing (CM) for active pharmaceutical ingredients (APIs) is a critical step toward supply chain resilience and process intensification. Diazepam, a 1,4-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from batch to continuous manufacturing (CM) for active pharmaceutical ingredients (APIs) is a critical step toward supply chain resilience and process intensification. Diazepam, a 1,4-benzodiazepine and World Health Organization (WHO) essential medicine, presents unique synthetic challenges, particularly regarding exothermic intermediates and multiphase cyclization steps.

This application note details a highly optimized, telescoped continuous-flow protocol for the synthesis of diazepam. By leveraging microfluidic reactors, droplet-accelerated reaction screening, and precise thermal control, this methodology achieves a 96% crude yield and >98% purity after a single recrystallization[1]. Furthermore, the transition to flow chemistry significantly minimizes the environmental impact, reducing the E-factor of the process by up to 4-fold compared to traditional batch methods[2].

Mechanistic Rationale & Process Causality

The synthesis of diazepam from 5-chloro-2-(methylamino)benzophenone is a two-stage process. Translating this to a continuous flow regime requires strict control over reaction kinetics and thermodynamics to prevent reactor fouling and byproduct formation.

  • Stage 1: N-Acylation (0 °C) The reaction between the secondary amine and a haloacetyl chloride (e.g., 2-chloroacetyl chloride) is highly exothermic. In batch reactors, poor heat dissipation leads to localized hot spots, driving the formation of degradation impurities. In flow, utilizing a microfluidic chip reactor with a high surface-area-to-volume ratio at 0 °C ensures rapid heat transfer. This thermal control suppresses over-reaction and maximizes chemoselectivity toward the desired amide intermediate[1].

  • Stage 2: Amination and Cyclization (60 °C) The intermediate undergoes nucleophilic substitution by ammonia, followed by an intramolecular imine formation (cyclization) to yield the diazepanone core. A critical failure point in flow chemistry is the outgassing of volatile reagents upon heating, which causes pressure spikes and residence time variations. To counteract this, an aqueous NH₄OH/NH₄Br buffer system is utilized. The ammonium salt stabilizes the pH and provides a steady ammonia source without outgassing in the microchannels at 60 °C, driving the thermodynamic cyclization efficiently[1].

Mechanism SM 5-chloro-2-(methylamino)benzophenone Int N-(2-chloroacetyl)-N-methyl- 5-chlorobenzophenone (Amide) SM->Int N-Acylation (0°C) Reag1 2-chloroacetyl chloride Reag1->Int Amination Nucleophilic Substitution (Primary Amine Formation) Int->Amination + NH3 (60°C) Reag2 NH4OH / NH4Br (aq) Reag2->Amination Cycl Intramolecular Cyclization (Imine Formation, -H2O) Amination->Cycl Fast transient Prod Diazepam (Target API) Cycl->Prod

Two-step mechanistic pathway for diazepam synthesis via N-acylation and cyclization.

Comparative Process Metrics

Continuous flow methodologies have evolved to prioritize either green chemistry metrics (E-factor) or high-throughput purity. Droplet-accelerated reaction screening coupled with rapid ESI-MS analysis has been utilized to map these reaction pathways and optimize the continuous synthesis of diazepam[3]. The table below summarizes the quantitative data across two pioneering flow methodologies.

Process ParameterJamison Group (Bédard et al.)[2]Purdue Group (Nicholas et al.)[1]
Reactor Architecture PFA TubingMicrofluidic Chip
Solvent System NMP / MethanolAcetonitrile (ACN) / Water
Ammonia Source NH₃ in MethanolAqueous NH₄OH / NH₄Br
Stage 1 Temperature Room Temperature0 °C
Stage 2 Temperature 60 °C60 °C
Total Residence Time ~10–15 min15 min
Crude Yield ~55–94%96%
E-Factor 9 (Reduced 4-fold from batch)Minimized via telescoped aqueous flow
Key Optimization E-factor minimization via solvent reductionHigh purity via buffered amination system

Continuous Flow Architecture

FlowSetup R1 Pump A: 5-chloro-2-(methylamino) benzophenone in ACN M1 T-Mixer 1 R1->M1 R2 Pump B: Haloacetyl Chloride in ACN R2->M1 R3 Pump C: NH4OH / NH4Br in Water M2 T-Mixer 2 R3->M2 React1 Microreactor 1 (0°C, 5 min RT) N-Acylation M1->React1 PAT1 Inline ESI-MS (Intermediate Check) React1->PAT1 PAT1->M2 Amide Intermediate React2 Microreactor 2 (60°C, 10 min RT) Cyclization M2->React2 Out Diazepam API Collection & Crystallization React2->Out Crude Diazepam Stream

Continuous flow reactor architecture for the telescoped synthesis of diazepam.

Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating workflow by integrating Process Analytical Technology (PAT) checkpoints to verify intermediate conversion before proceeding to cyclization.

Phase 1: System Priming & Equilibration
  • Solvent Flush: Prime all syringe pumps and microfluidic lines with anhydrous Acetonitrile (ACN). Causality: ACN solubilizes both the starting materials and the intermediate, preventing microchannel clogging—a primary failure mode in flow chemistry[1].

  • Thermal Equilibration: Submerge Microreactor 1 in a cooling bath set to 0 °C. Submerge Microreactor 2 in a heating bath set to 60 °C. Allow 10 minutes for thermal stabilization.

Phase 2: Stage 1 - N-Acylation
  • Reagent Preparation:

    • Load Pump A with a 0.5 M solution of 5-chloro-2-(methylamino)benzophenone in ACN.

    • Load Pump B with a 0.6 M solution of 2-chloroacetyl chloride in ACN.

  • Flow Initiation: Set flow rates to achieve a 5-minute residence time in Microreactor 1.

  • Self-Validating Checkpoint 1 (PAT): Route the effluent of Microreactor 1 through an inline ESI-MS or UV-Vis flow cell.

    • Validation Criteria: The presence of the unreacted amine (m/z 246) must be <1%, and the amide intermediate (m/z 322) must be the dominant species[3]. Do not introduce Pump C until this conversion is verified.

Phase 3: Stage 2 - Amination & Cyclization
  • Buffer Preparation: Load Pump C with an aqueous solution of NH₄OH and NH₄Br. Causality: The bromide salt acts as a buffer, preventing the rapid phase-change (outgassing) of ammonia at 60 °C, ensuring a stable, bubble-free flow regime[1].

  • Telescoping the Reaction: Introduce the flow from Pump C into T-Mixer 2, merging it with the validated effluent from Microreactor 1.

  • Cyclization: Route the combined stream through Microreactor 2 with flow rates adjusted for a 10-minute residence time.

Phase 4: Downstream Processing & In-line Crystallization
  • Collection: Direct the effluent from Microreactor 2 into a collection vial. Apply continuous sonication at the collection point. Causality: Diazepam has low solubility in the aqueous/ACN mixture and will begin to precipitate immediately. Sonication prevents the precipitate from agglomerating and clogging the reactor exit[1].

  • Self-Validating Checkpoint 2 (Yield & Purity): Analyze the crude stream via HPLC.

    • Validation Criteria: Target a 96% yield of diazepam with a crude purity of ~91%. Retention times should clearly resolve diazepam from the chloride intermediate[1].

  • Purification: Perform a single recrystallization using a suitable solvent system (e.g., ethyl acetate/hexane) to achieve >98% final API purity.

References

  • Frontiers in Chemical Engineering (2022).
  • Organic Process Research & Development - ACS Publications (2017).
  • Bioorganic & Medicinal Chemistry - PubMed (2017).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting crystallization and isolation of 4-Benzyl-1,4-diazepan-5-one

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the isolation of 4-Be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the isolation of 4-Benzyl-1,4-diazepan-5-one.

Unlike simple planar aromatics, the 1,4-diazepan-5-one core is a seven-membered heterocycle that exhibits significant conformational flexibility, frequently transitioning between chair and boat conformations[1]. While the lactam moiety (N–H···O=C) provides the strong intermolecular hydrogen bonding necessary for dimer formation and crystal packing[2], the bulky, lipophilic N-benzyl group introduces a high degree of solvation in organic media. This structural dichotomy creates a high entropic penalty for lattice incorporation. Consequently, supersaturated solutions of this compound are highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than primary nucleation[3][4].

Below is our comprehensive guide to troubleshooting, optimizing, and validating your crystallization workflows for this specific scaffold.

Part 1: Thermodynamic Logic & Troubleshooting FAQs

ThermodynamicLogic cluster_pathways Phase Trajectories Supersat Supersaturated Solution HighCool Rapid Cooling / High Anti-solvent Supersat->HighCool SlowCool Slow Cooling / Seeding Supersat->SlowCool LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable Metastable Zone (Optimal for Seeding) LLPS->Metastable Reheat & Optimize Impurity Impurity Entrapment LLPS->Impurity Nucleation Primary Nucleation (Crystal Formation) Metastable->Nucleation Pure High Purity Isolate Nucleation->Pure HighCool->LLPS SlowCool->Metastable

Caption: Thermodynamic pathways comparing oiling out versus controlled primary nucleation.

Q1: My crystallization attempts consistently result in a heavy oil at the bottom of the flask. How do I break this LLPS boundary? A1: Oiling out occurs when the solution's cooling trajectory crosses the binodal curve before reaching the metastable zone for crystallization[5]. The benzyl group keeps the molecule highly solvated until it collapses into a solute-rich liquid phase. Causality-Driven Solution: Do not plunge the flask into an ice bath. Rapid cooling forces the system into LLPS[6]. Instead:

  • Reheat the mixture until the oil completely redissolves into a single clear phase[5][6].

  • Adjust your solvent system. Transition from a pure solvent to a binary Good/Anti-solvent system (e.g., Ethyl Acetate/Heptane) to steepen the solubility curve.

  • Cool at a highly controlled rate (0.1–0.2 °C/min) and introduce seed crystals just below the saturation temperature to bypass the energy barrier for primary nucleation[4].

Q2: I am experiencing poor recovery yields. The compound remains highly soluble even at 0 °C. A2: The lipophilicity of the benzyl group significantly elevates the solubility limit in standard organic solvents. Causality-Driven Solution: If anti-solvent addition is insufficient, exploit the basicity of the tertiary amine at position 4. Converting the free base to a hydrochloride (HCl) or methanesulfonate (MSA) salt drastically alters the dielectric requirements for solvation, forcing precipitation[4]. Passing anhydrous HCl gas through an ethereal solution of the free base will rapidly yield 4-Benzyl-1,4-diazepan-5-one hydrochloride as a highly crystalline solid[7].

Q3: My isolated crystals are sticky, and HPLC shows high levels of entrapped impurities. How can I improve purity? A3: Sticky crystals are a hallmark of solvent entrapment and rapid agglomeration, often trapping regioisomers or unreacted starting materials. Causality-Driven Solution: Implement Ostwald ripening (temperature cycling). By repeatedly heating the suspension to just below its dissolution temperature and cooling it slowly, smaller, impure crystals dissolve, and the material redeposits onto larger, thermodynamically stable, pure crystals.

Part 2: Quantitative Data & Solvent Selection

To engineer a successful isolation, you must select solvents that balance the disruption of the lactam hydrogen bonds with the solvation of the benzyl ring.

Solvent ClassificationRecommended SolventsMechanistic Function & Causality
Good Solvents Ethyl Acetate (EtOAc), Dichloromethane (DCM)Disrupts lactam H-bonding networks; fully solvates the lipophilic benzyl group to ensure a homogeneous starting solution.
Anti-Solvents Hexanes, HeptaneDecreases the bulk dielectric constant of the mixture, raising the chemical potential of the solute and forcing lattice assembly.
Salt Solvents Diethyl Ether, MTBELow polarity ensures the immediate precipitation of the highly ionic HCl or MSA salt forms, preventing product loss in the mother liquor[4][7].

Part 3: Standardized Experimental Protocols

CrystallizationWorkflow Start Crude 4-Benzyl-1,4-diazepan-5-one Dissolve Dissolve in Good Solvent (e.g., EtOAc) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cooling Controlled Cooling (0.1 - 0.5 °C/min) Filter->Cooling Check Phase Separation? Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Yes Crystallize Nucleation & Growth Check->Crystallize No Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Reheat to clear, then cool Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate

Caption: Workflow for mitigating liquid-liquid phase separation during diazepanone crystallization.

Protocol A: Free Base Isolation via Anti-Solvent Crystallization

This protocol is designed to navigate the narrow metastable zone of the free base without triggering LLPS.

  • Dissolution: Suspend crude 4-Benzyl-1,4-diazepan-5-one in minimal Ethyl Acetate (approx. 3-5 volumes) and heat to 60 °C until fully dissolved.

  • Clarification: Perform a hot filtration through a pre-warmed fritted funnel to remove particulate impurities that could act as false nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at 55 °C, add Heptane dropwise.

    • Self-Validation Check: The solution must remain optically clear. If a milky emulsion forms, the anti-solvent addition was too rapid, and LLPS has occurred. Reheat until clear.

  • Seeding: Once the solution reaches the saturation point (slight opalescence that clears upon a 1 °C temperature bump), add 0.5% w/w of pure 4-Benzyl-1,4-diazepan-5-one seed crystals[4].

  • Aging & Isolation: Cool the mixture at a strict rate of 0.1 °C/min down to 5 °C. Hold for 2 hours to maximize yield. Isolate via vacuum filtration and wash the filter cake with cold Heptane to displace the mother liquor without dissolving the product.

Protocol B: Salt Formation (Hydrochloride) for High-Purity Isolation

Use this protocol when the free base is too impure or persistently oils out.

  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (10 volumes) at room temperature.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric equivalent of ethereal HCl dropwise)[7].

    • Causality: Protonation of the tertiary amine drastically shifts the molecule's solubility profile. Because the ionic salt is entirely insoluble in ether, it bypasses the LLPS phase entirely and crashes out as a solid[7].

  • Isolation: Stir the resulting thick white suspension for 30 minutes to ensure complete salt formation. Filter under a blanket of nitrogen (the salt may be hygroscopic) and wash with cold Diethyl Ether. Dry in vacuo at 40 °C.

References

  • [1] Title: Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives | Source: nih.gov | 1

  • [2] Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl- 1,4-diazepan-5-one | Source: iucr.org |2

  • Title: Benzene Compounds - Crysdot | Source: crysdotllc.com | Link

  • [7] Title: Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives | Source: nih.gov | 7

  • [3] Title: (R)-1-Benzyl-5-methyl-1,4-diazepane | Source: benchchem.com | 3

  • [4] Title: The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder | Source: acs.org | 4

  • [5] Title: (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Source: benchchem.com | 5

  • [6] Title: 1-Methylazepan-4-one | High-Purity Research Chemical | Source: benchchem.com |6

Sources

Optimization

Formation and characterization of byproducts in the synthesis process

Welcome to the Process Chemistry Technical Support Center This hub is designed for researchers, scientists, and drug development professionals dealing with the complex mechanistic origins, analytical characterization, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center This hub is designed for researchers, scientists, and drug development professionals dealing with the complex mechanistic origins, analytical characterization, and regulatory qualification of chemical synthesis byproducts (impurities).

Section 1: Diagnostic FAQs - Mechanistic Origins of Byproducts

Q: Why am I seeing a consistent +14 Da byproduct in my amine alkylation step? A: A +14 Da mass shift typically indicates over-alkylation (e.g., formation of a tertiary amine from a secondary amine) or unintended methylation. Causality: If you are using methanol or ethanol as a solvent in the presence of an acidic catalyst, it can inadvertently methylate reactive amines or form methyl esters from carboxylic acids[1]. To troubleshoot, switch to a non-nucleophilic or aprotic solvent (e.g., THF or acetonitrile) to suppress this pathway.

Q: How do I differentiate between a process-related byproduct and a degradation product? A: Process-related impurities are intrinsically linked to the synthetic route—they arise from unreacted starting materials, reagents, intermediates, or side reactions (e.g., regiochemical isomers)[2]. Degradation products, governed by ICH Q3B, form post-synthesis due to environmental stress such as heat, light, oxidation, or moisture[3]. Causality: To distinguish them, perform forced degradation (stress testing) on the isolated Active Pharmaceutical Ingredient (API). If the impurity concentration increases under stress (e.g., peroxide exposure), it is a degradant. If the level remains static across stability tests, it is a process byproduct.

Section 2: Analytical Characterization FAQs & Workflows

Q: My byproduct co-elutes with the main API peak on reverse-phase HPLC. How can I resolve it for LC-MS characterization? A: Co-elution occurs when the byproduct shares an identical lipophilicity profile with the API. Causality: Standard C18 columns separate primarily by hydrophobicity. To resolve the peaks, you must exploit orthogonal chemical properties. Switch to a Phenyl-Hexyl column to leverage π-π interactions (highly useful for aromatic byproducts), or adjust the mobile phase pH to alter the ionization state of the byproduct relative to the API[4].

Q: What is the most self-validating approach for structural elucidation of an unknown impurity? A: Relying solely on LC-MS/MS is insufficient because isomeric byproducts (e.g., ortho- vs. para-substitution) yield identical exact masses and similar fragmentation patterns. A self-validating system requires orthogonal techniques: LC-MS provides the empirical formula via exact mass, while 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact atomic connectivity and stereochemistry[5].

ImpurityWorkflow Start Crude Synthesis Mixture Detect Detection (HPLC/UV, GC) Start->Detect Initial Screen Isolate Isolation (Prep-HPLC, SFC) Detect->Isolate Impurity > 0.05% MS Mass Spec (LC-MS/MS, HRMS) Isolate->MS Exact Mass & Frag NMR NMR Spectroscopy (1D/2D) Isolate->NMR Connectivity Identify Structural Elucidation MS->Identify NMR->Identify Qualify Tox/Safety Qualification (ICH Q3A) Identify->Qualify If > Qualification Threshold

Analytical workflow for the detection, isolation, and characterization of synthesis byproducts.

Section 3: Regulatory & Quantitative Thresholds

Global regulatory bodies utilize the ICH Q3A(R2) guidelines to manage impurities in new drug substances[6]. The thresholds dictate whether an impurity must simply be reported, structurally identified, or toxicologically qualified. These limits are inversely proportional to the Maximum Daily Dose (MDD) of the drug[7].

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: Genotoxic impurities (e.g., nitrosamines) are exempt from these general thresholds and are governed by the stricter ICH M7 guidelines, requiring control at parts-per-billion (ppb) levels[8].

Table 2: Common Synthesis Byproducts and Diagnostic Techniques

Byproduct ClassMechanistic OriginPrimary Analytical Technique
Regioisomers Non-selective reaction at multiple reactive sites.2D NMR (HMBC, NOESY)
Over-alkylation Excess reagent or prolonged reaction time.LC-MS/MS (+14 Da per methyl)
Inorganic Salts/Catalysts Residual transition metals (Pd, Pt) from cross-coupling.ICP-MS[5]
Solvent Adducts Reaction of electrophilic intermediates with protic solvents.HRMS (Exact Mass)

Section 4: Step-by-Step Methodologies

Self-Validating Protocol for Isolation and Structural Elucidation of Unknown Byproducts To ensure absolute scientific integrity, the characterization of an unknown byproduct must be a closed-loop, self-validating process. Do not rely on predictive software alone; empirical confirmation is mandatory.

  • Step 1: High-Resolution Chromatographic Profiling

    • Action: Run the crude mixture on a UPLC system coupled with a Diode Array Detector (DAD) and Single Quadrupole MS.

    • Causality: This establishes the relative abundance of the byproduct and provides a preliminary molecular weight. DAD ensures that compounds lacking UV chromophores are not missed if complementary detectors (e.g., ELSD or CAD) are used.

  • Step 2: Preparative Isolation

    • Action: Scale up the analytical method to Preparative HPLC or Supercritical Fluid Chromatography (SFC) to isolate the byproduct.

    • Causality: NMR spectroscopy requires a minimum of 2–5 mg of highly pure (>95%) material to achieve a sufficient signal-to-noise ratio for 2D carbon-proton correlation experiments[9].

  • Step 3: High-Resolution Mass Spectrometry (HRMS)

    • Action: Analyze the isolated fraction using a Q-TOF or Orbitrap mass spectrometer.

    • Causality: HRMS provides the exact mass to 4 decimal places, allowing the calculation of a highly specific empirical formula based on isotopic distribution and mass defect[8].

  • Step 4: 1D and 2D NMR Analysis

    • Action: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra.

    • Causality: While MS provides the "parts list" (formula), NMR provides the "blueprint" (connectivity). HMBC is critical for linking isolated spin systems across heteroatoms or quaternary carbons, definitively proving the structural modification[5].

  • Step 5: Orthogonal Validation (The Self-Validating Step)

    • Action: Based on the elucidated structure, independently synthesize the byproduct using a targeted chemical route. Co-inject the synthetic standard with the original crude mixture.

    • Causality: If the synthetic standard perfectly matches the retention time, UV spectrum, and MS/MS fragmentation pattern of the unknown peak, the structural assignment is unequivocally validated.

Sources

Troubleshooting

Technical Support Center: 4-Benzyl-1,4-diazepan-5-one Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Benzyl-1,4-diazepan-5-one (and its hydrochloride salt, C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Benzyl-1,4-diazepan-5-one (and its hydrochloride salt, CAS 1211513-59-5).

Diazepanones are highly valuable 7-membered heterocyclic scaffolds in drug discovery [3]. However, their structural features—specifically the strained lactam ring and the reactive secondary amine—demand rigorous handling protocols. This guide synthesizes field-proven methodologies and mechanistic causality to ensure the integrity of your compound from storage to synthesis.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I observing an [M+18] mass shift in my LC-MS analysis after storing the compound for several months?

The Causality: You are observing the hydrolysis of the diazepanone ring. While 7-membered lactams are generally more stable than highly strained β-lactams [1], they remain highly susceptible to solvolysis under non-neutral conditions [2]. 4-Benzyl-1,4-diazepan-5-one is typically supplied as a hydrochloride (HCl) salt. This salt is inherently hygroscopic. If exposed to ambient humidity, the salt deliquesces, absorbing water to create a highly concentrated, localized acidic microenvironment. This acid catalyzes the nucleophilic attack of water on the C5 carbonyl, cleaving the lactam bond to form a linear, open-chain amino acid (resulting in the +18 Da mass shift).

Q2: My 4-Benzyl-1,4-diazepan-5-one HCl powder has turned from a free-flowing white solid to a clumpy, yellowish paste. Can I still use it?

The Causality: No, we recommend discarding or repurifying the batch. The physical clumping is the first stage of deliquescence (moisture absorption). The yellow discoloration indicates that the N1 secondary amine, now mobilized in the absorbed moisture, has undergone auto-oxidation upon exposure to atmospheric oxygen, forming N-oxides and other colored degradation byproducts. Once physical state changes are visible, the compound's purity has typically dropped below acceptable thresholds for sensitive biological or synthetic assays.

Q3: How can I free-base the HCl salt for downstream N1-alkylation without triggering lactam hydrolysis?

The Causality: Researchers often make the critical error of using strong aqueous bases (e.g., 1M NaOH or KOH) to neutralize the HCl salt prior to functionalization. Strong hydroxide concentrations rapidly trigger base-catalyzed hydrolysis of the lactam core [2]. To successfully free-base the compound while preserving the 7-membered ring, you must use a mild, biphasic system (e.g., saturated NaHCO₃ / Dichloromethane) that immediately partitions the sensitive free-base into the protective organic layer, isolating it from the aqueous phase.

Part 2: Quantitative Stability Profile

To optimize your experimental planning, refer to the following empirical stability data for 4-Benzyl-1,4-diazepan-5-one HCl.

Storage ConditionAtmosphereMicroenvironmentEstimated Stability (T₉₀)Primary Degradation Risk
-20°C (Solid) Argon / N₂Anhydrous> 24 Months None (Optimal Condition)
4°C (Solid) Ambient AirDry3 - 6 MonthsSlow N-oxidation
25°C, 60% RH (Solid) Ambient AirLocalized Acidic (HCl)< 2 WeeksDeliquescence, Hydrolysis
Aqueous (25°C) Ambient AirpH < 4.0< 48 HoursAcid-catalyzed Hydrolysis
Aqueous (25°C) Ambient AirpH > 10.0< 12 HoursBase-catalyzed Hydrolysis

Table 1: Stability profile of 4-Benzyl-1,4-diazepan-5-one HCl across various storage and handling conditions.

Part 3: Mechanistic Degradation Pathways

The following logical diagram illustrates the causal relationship between environmental exposure, chemical mechanisms, and the resulting impurities. It also maps where specific storage interventions break the degradation cycle.

StabilityPathways Compound 4-Benzyl-1,4-diazepan-5-one HCl Moisture Ambient Moisture (H2O) Compound->Moisture Exposure Oxygen Atmospheric Oxygen (O2) Compound->Oxygen Exposure Deliquescence Deliquescence & Acidic Microenvironment Moisture->Deliquescence Hygroscopic HCl Salt OxidativeStress N1-Amine Oxidation Oxygen->OxidativeStress Auto-oxidation Hydrolysis Lactam Hydrolysis (Ring-Opened Amino Acid) Deliquescence->Hydrolysis Acid-Catalyzed NOxide N-Oxide Impurity OxidativeStress->NOxide Desiccation Intervention: Store at -20°C with Desiccant Desiccation->Moisture Blocks Argon Intervention: Argon/Nitrogen Backfill Argon->Oxygen Blocks

Mechanistic degradation pathways of 4-Benzyl-1,4-diazepan-5-one HCl and targeted interventions.

Part 4: Validated Experimental Protocols

To ensure reproducibility and self-validating workflows, adhere strictly to the following standard operating procedures (SOPs).

Protocol A: Inert Storage & Aliquoting Workflow

This protocol prevents the introduction of condensation, which is the primary catalyst for lactam hydrolysis during long-term storage [4].

  • Thermal Equilibration: Before opening a vial stored at -20°C, place it in a vacuum desiccator at room temperature for a minimum of 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Transfer: Weigh the required mass inside a glove box or under a positive, continuous flow of dry Argon.

  • Atmospheric Displacement: Backfill the primary storage vial with Argon gas for 10 seconds to displace all ambient oxygen and moisture.

  • Secondary Containment: Seal the vial cap tightly with Parafilm. Place the primary vial inside a secondary container filled with indicating Drierite (calcium sulfate), and return immediately to -20°C storage.

Protocol B: Non-Hydrolytic Free-Basing (Biphasic Method)

This protocol converts the HCl salt to a reactive free-base for downstream synthesis while utilizing a self-validating biphasic system to protect the lactam core from hydrolysis.

  • Suspension: Suspend 1.0 g of 4-Benzyl-1,4-diazepan-5-one HCl in 10 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Thermal Control: Cool the suspension to 0°C using an ice bath. Causality: Lowering the temperature suppresses the kinetic rate of any potential side reactions during the neutralization phase.

  • Mild Neutralization: Add 10 mL of cold, saturated aqueous Sodium Bicarbonate (NaHCO₃). Do not use NaOH or KOH. The mild pH (~8.3) of NaHCO₃ is sufficient to neutralize the HCl salt without cleaving the lactam bond.

  • Partitioning: Stir vigorously for 15 minutes. As the compound is free-based, it will dissolve and immediately partition into the protective DCM layer, shielding it from the aqueous environment.

  • Extraction & Drying: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 5 mL of DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

  • Validation Step: Analyze the resulting oil/solid via LC-MS. A successful, non-hydrolytic free-basing will show a clean[M+H] peak at m/z 205.1, with no detectable [M+18] hydrolysis peak at m/z 223.1.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS One. Available at:[Link]

  • Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. NIH PubMed Central (PMC). Available at:[Link]

  • 1,4-Diazepan-5-one | C5H10N2O | CID 2737264. PubChem. Available at:[Link]

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 1,4-Diazepan-5-one Synthesis

Welcome to the Technical Support Center for 1,4-diazepan-5-one synthesis. The 1,4-diazepan-5-one motif is a privileged heterocyclic scaffold in drug discovery, serving as the core structure for numerous therapeutics, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-diazepan-5-one synthesis. The 1,4-diazepan-5-one motif is a privileged heterocyclic scaffold in drug discovery, serving as the core structure for numerous therapeutics, including the dual orexin receptor antagonist Suvorexant[1].

Selecting the optimal catalyst for this synthesis is not merely a matter of improving yield; it fundamentally dictates the reaction pathway, stereochemical retention, and industrial scalability. This guide provides field-proven insights, troubleshooting protocols, and causal explanations for catalyst selection across the three primary synthetic routes.

Workflow Logic: Catalyst Selection Matrix

Decision matrix for 1,4-diazepan-5-one catalyst selection based on precursor.

Troubleshooting Guide & FAQs

Q1: My Beckmann rearrangement of piperidin-4-one oximes using sulfuric acid yields extensive degradation and low conversion. How can I improve this? A: Traditional Brønsted acids (like H2SO4 or polyphosphoric acid) require harsh thermal conditions that often degrade sensitive heterocyclic oximes and cause epimerization. The Solution: Switch to a mild sulfonyl chloride system, specifically Mesitylenesulfonyl chloride (MstCl) with Lithium Hydroxide (LiOH) in THF[2]. The Causality: MstCl reacts with the oxime to generate an oxime mesitylenesulfonate intermediate in situ. The bulky, electron-withdrawing mesitylenesulfonate is an exceptional leaving group. This significantly lowers the activation energy required for the anti-periplanar alkyl migration, allowing the rearrangement into the diazepan-5-one lactam to proceed smoothly at room temperature[2]. This method preserves the equatorial configuration of alkyl/aryl substituents on the piperidine ring, ensuring high stereoretention[2].

Q2: I am scaling up the synthesis of 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-ones via reductive cyclization of 2-nitrobenzamides. Batch hydrogenation with Pd/C is causing over-reduction and catalyst poisoning. What is the optimal approach? A: Batch hydrogenation of nitroaromatics often suffers from poor gas-liquid-solid mass transfer, leading to extended reaction times that promote side reactions (e.g., over-reduction of the imine intermediate) and catalyst deactivation. The Solution: Transition to Continuous-Flow Catalytic Hydrogenation using a heterogeneous 10% Pd/C catalyst cartridge[3]. The Causality: In a continuous-flow microreactor, the high surface-area-to-volume ratio ensures instantaneous saturation of the solvent with H2 gas. The 2-nitrobenzamide is rapidly reduced to the aniline, which immediately undergoes intramolecular cyclization with the adjacent amide before intermolecular dimerization or over-reduction can occur[3]. This approach eliminates the need for chromatographic purification and allows for seamless gram-scale library generation[3].

Q3: When synthesizing 1,4-diazepines via the direct condensation of ketimines and aldehydes, trifluoroacetic acid (TFA) gives unsatisfactory yields. What is a better catalyst? A: TFA lacks the necessary acid strength and dehydrating capability to drive the equilibrium of this specific cyclocondensation efficiently[4]. The Solution: Employ a Keggin-type Heteropolyacid (HPA), specifically Phosphotungstic acid (H3PW12O40) [4]. The Causality: Keggin HPAs possess a unique bifunctional character: they exhibit superacidity (stronger Brønsted acidity than standard mineral acids) and high oxidative power[4]. This "pseudo-liquid phase" behavior accelerates the nucleophilic attack of the ketimine on the aldehyde and the subsequent dehydration step. Furthermore, HPAs are highly soluble in polar solvents but can be easily recovered by simple evaporation and filtration, making them an environmentally benign and recyclable choice[4].

Quantitative Data: Catalyst Performance Metrics
Synthesis RoutePrecursorOptimal CatalystReaction ConditionsTypical YieldKey Advantage
Beckmann Rearrangement Piperidin-4-one oximesMesitylenesulfonyl ChlorideTHF, LiOH, 0 °C to RT59–83%Mild conditions, high stereoretention[2]
Reductive Cyclization 2-Nitrobenzamides10% Pd/CContinuous Flow, H2, 20 °C90–98%Gram-scale, no chromatography needed[3]
Direct Condensation Ketimines + AldehydesH3PW12O40 (Keggin HPA)Ethanol, Reflux85–95%Green chemistry, highly recyclable catalyst[4]
Reductive Amination Amino esters / Ketones10% Pd/CBatch, MeOH, H2~62%Scalable for complex APIs (e.g., Suvorexant)[1]
Step-by-Step Experimental Methodologies
Protocol A: One-Pot Beckmann Rearrangement via Mesitylenesulfonyl Chloride[2]

Self-Validating Check: The reaction relies on the in situ formation of the sulfonate. If TLC shows unreacted oxime after 2 hours, ensure the THF is strictly anhydrous, as moisture rapidly hydrolyzes MstCl.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the piperidin-4-one oxime (1.0 equiv) in anhydrous THF.

  • Base Addition: Add Lithium Hydroxide (LiOH) (2.0 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Introduction: Dropwise add mesitylenesulfonyl chloride (1.2 equiv). Maintaining the low temperature during addition prevents exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–12 hours. Monitor the in situ generation of the oxime mesitylenesulfonate and subsequent rearrangement via TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (using an appropriate ethyl acetate/hexanes gradient) to isolate the pure diazepan-5-one lactam.

Protocol B: Continuous-Flow Reductive Cyclization using Pd/C[3]

Self-Validating Check: Monitor the system pressure. A sudden spike indicates catalyst bed clogging or dimerization side-products precipitating. Ensure the precursor is fully dissolved.

  • Substrate Preparation: Prepare a 0.03 M solution of the 2-nitrobenzamide precursor in an appropriate solvent (e.g., methanol or ethyl acetate).

  • Reactor Setup: Equip a continuous-flow hydrogenation reactor (e.g., H-Cube) with a 30 mm × 4 mm i.d. catalyst cartridge containing approximately 150 mg of 10% Pd/C.

  • Parameter Optimization: Set the reactor temperature to 20 °C and the system pressure to 1 atm (or standard H2 mode). Adjust the flow rate to 1.0 mL/min to ensure an optimal residence time for complete reduction without over-reduction.

  • Execution: Pump the substrate solution through the Pd/C catalyst bed. The high mass transfer rate will facilitate rapid reduction of the nitro group and immediate intramolecular cyclization.

  • Isolation: Collect the effluent. Because the continuous-flow method heavily suppresses byproduct formation, simply evaporate the solvent under reduced pressure to obtain the 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-one in high purity without the need for chromatography.

Sources

Troubleshooting

Strategies for stereoselective synthesis of chiral 1,4-diazepan-5-one derivatives

Welcome to the Technical Support Center for the stereoselective synthesis of chiral 1,4-diazepan-5-ones. These seven-membered homopiperazinone scaffolds are privileged pharmacophores, most notably featured in dual orexin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral 1,4-diazepan-5-ones. These seven-membered homopiperazinone scaffolds are privileged pharmacophores, most notably featured in dual orexin receptor antagonists like suvorexant . Synthesizing these rings with high enantiomeric excess (ee) and regioselectivity presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure synthetic integrity in your drug development workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I getting poor enantiomeric excess (ee) during the reductive amination/cyclization sequence of my acyclic precursor? Causality: The erosion of ee in transition-metal catalyzed reductive aminations (e.g., Ru-catalyzed pathways) is typically caused by the reversible nature of imine formation. Competitive enamine tautomerization occurs prior to the reduction step, leading to rapid racemization at the adjacent α -chiral center. The Fix: Circumvent transition-metal catalysis by employing a tandem enzymatic transamination/annulation sequence. Utilizing a highly selective enzyme (such as the (R)-selective sitagliptin transaminase) strictly controls the facial selectivity of the ketone-to-amine conversion. The enzyme's active site locks the substrate conformation, setting the absolute stereocenter (>99% ee) before the molecule undergoes spontaneous 7-membered ring closure[1].

Q2: In the Beckmann rearrangement of my chiral piperidin-4-one, I am observing a mixture of regioisomers (1,4-diazepan-5-one vs. 1,4-diazepan-4-one). How can I control this? Causality: Regioselectivity in the Beckmann rearrangement is dictated by the stereochemistry of the intermediate oxime, as the migratory aptitude is strictly anti-periplanar to the leaving group. Standard hydroxylamine condensation yields an equilibrating E/Z oxime mixture, which subsequently produces mixed lactam regioisomers. The Fix: Utilize a sterically demanding sulfonyl chloride, such as mesitylenesulfonyl chloride, during the O-sulfonylation step. The severe steric bulk of the mesityl group thermodynamically forces the formation of a single oxime stereoisomer (the E-isomer relative to the bulkier adjacent carbon). This steric steering ensures that only the targeted carbon migrates, yielding the 1,4-diazepan-5-one with excellent regioselectivity and complete retention of chirality[2].

Q3: My intramolecular lactamization to form the 7-membered diazepanone ring is stalling, yielding mostly linear oligomers. What is the thermodynamic workaround? Causality: Seven-membered rings are kinetically and thermodynamically difficult to close due to a poor balance of enthalpy (transannular strain) and entropy (unfavorable loss of degrees of freedom compared to 5- or 6-membered rings). The Fix: Introduce conformational constraints in the acyclic precursor to exploit the Thorpe-Ingold effect. If structural modification is not an option, utilize an intramolecular iminium ion cyclization strategy. For example, solid-phase tandem N-acyliminium ion cyclization bypasses the entropic penalty by restricting the conformational space of the intermediate on a polymer support, driving the equilibrium exclusively toward the cyclic 1,4-diazepan-5-one[3].

Part 2: Self-Validating Experimental Protocols

Protocol A: Tandem Enzymatic Transamination/Annulation (Suvorexant Core)

This protocol eliminates heavy metals and halogenated solvents, providing a scalable route to chiral diazepanones [[1]]([Link]).

  • Substrate Preparation: Dissolve the acyclic keto-mesylate precursor (1.0 equiv) in a 1:1 mixture of DMSO and aqueous phosphate buffer (pH 7.5).

  • Enzymatic Transamination: Add (R)-selective transaminase (0.05 equiv wt/wt), isopropylamine (5.0 equiv, amine donor), and pyridoxal phosphate (PLP, 0.01 equiv). Stir at 35°C for 24 hours.

  • Self-Validating IPC (In-Process Control): Extract a 50 µL aliquot, quench with acetonitrile, and analyze via chiral HPLC (Chiralpak AD-H). The uncyclized primary amine must show >99% ee. Troubleshooting: If ee < 95%, verify buffer pH; pH > 8 induces base-catalyzed racemization of the ketone prior to transamination.

  • Spontaneous Annulation: Elevate the temperature to 45°C for 6 hours to accelerate the intramolecular SN​2 displacement of the terminal mesylate by the newly formed chiral amine.

  • Isolation: Extract the aqueous layer with isopropyl acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the enantiopure 1,4-diazepan-5-one.

Protocol B: Regioselective One-Pot Beckmann Rearrangement

This protocol utilizes steric steering to control migratory aptitude, ensuring high regioselectivity .

  • Oxime Condensation: To a solution of chiral piperidin-4-one (1.0 equiv) in anhydrous DCM, add hydroxylamine hydrochloride (1.2 equiv) and pyridine (2.0 equiv). Stir at 25°C for 2 hours.

  • Steric Sulfonylation: Cool the vessel to 0°C. Dropwise add mesitylenesulfonyl chloride (1.1 equiv). Stir for 1 hour.

  • Self-Validating IPC: Take a 100 µL aliquot, concentrate, and perform 1H NMR. Check the chemical shift of the equatorial proton adjacent to the oxime. A strong downfield shift confirms the syn relationship to the sulfonate. The E:Z ratio should be >10:1.

  • Ring Expansion: Warm the reaction to 25°C, then reflux (40°C) for 5 hours to induce the anti-periplanar alkyl migration.

  • Purification: Quench with saturated aqueous NaHCO3​ . Separate the organic layer, concentrate, and purify via silica gel flash chromatography (EtOAc/Hexanes) to isolate the stereoretentive 1,4-diazepan-5-one[4].

Part 3: Quantitative Strategy Comparison

Synthetic StrategyTypical Yield (%)Enantiomeric Excess (ee %)RegioselectivityPrimary Mechanistic Advantage
Ru-Catalyzed Reductive Amination 65 - 7585 - 90N/A (Cyclization)Broad substrate scope for acyclic precursors
Enzymatic Transamination/Annulation 80 - 85> 99N/A (Cyclization)Eliminates transition metals; prevents enamine racemization
Standard Beckmann Rearrangement 50 - 60> 95Poor (~1:1 mix)Utilizes simple, inexpensive reagents
Sterically Steered Beckmann (Mesityl-Cl) 85 - 92> 95Excellent (>10:1)High regiocontrol via thermodynamic oxime steering
N-Acyl Iminium Ion Cyclization 70 - 80> 98ExcellentOvercomes entropic barriers via conformational restriction

Part 4: Pathway Visualizations

G A Acyclic Ketone Mesylate B Transaminase (PLP, iPrNH2) A->B Enzyme Binding C Chiral Amine (>99% ee) B->C Stereoselective Transamination D Intramolecular S_N2 Annulation C->D Mesylate Displacement E Chiral 1,4- Diazepan-5-one D->E Ring Closure

Workflow of tandem enzymatic transamination and annulation for suvorexant core synthesis.

G A Chiral Piperidin-4-one B NH2OH.HCl / Pyridine A->B C E/Z Oxime Mixture B->C Condensation D Mesitylenesulfonyl Chloride C->D E Sterically Steered E-Oxime Sulfonate D->E Thermodynamic Control F Regioselective Beckmann Rearrangement E->F Anti-periplanar Migration G 1,4-Diazepan-5-one (Stereoretentive) F->G Ring Expansion

Logical flow of sterically steered regioselective Beckmann rearrangement.

References

[1] Title: Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Source: Organic Letters, 14(13), 3458–3461 (2012). URL: [Link]

[3] Title: Stereoselective Synthesis of 3-Carboxy-4,5-dihydropyrroles via an Intramolecular Iminium Ion Cyclization Reaction. Source: Organic Letters, 17(15), 3818–3821 (2015). URL: [Link]

[4] Title: Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Source: Chemistry Central Journal, 9(1) (2015). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Benzyl-1,4-diazepan-5-one vs. Other N-Substituted Diazepanones: A Scaffold Comparison Guide

Executive Summary The 1,4-diazepan-5-one core is a privileged, seven-membered heterocyclic scaffold widely utilized in medicinal chemistry as a conformationally constrained peptidomimetic[1]. Because seven-membered rings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepan-5-one core is a privileged, seven-membered heterocyclic scaffold widely utilized in medicinal chemistry as a conformationally constrained peptidomimetic[1]. Because seven-membered rings are medium-sized, they are inherently prone to complex pseudorotation and conformational flexibility. The strategic choice of the N-substituent—specifically comparing bulky groups like N-benzyl against smaller groups like N-methyl or N-ethoxycarbonyl —dictates the three-dimensional geometry, physicochemical properties, and target specificity of the resulting pharmacophore.

This guide provides an objective, data-driven comparison of 4-Benzyl-1,4-diazepan-5-one against other N-substituted alternatives, offering researchers actionable insights into scaffold selection, synthetic workflows, and structure-activity relationship (SAR) outcomes.

Mechanistic & Conformational Analysis

The primary divergence between 4-benzyl-1,4-diazepan-5-one and its N-methyl or N-ethoxycarbonyl counterparts lies in their thermodynamic conformational preferences.

  • The N-Benzyl Advantage (Rigidity): The introduction of a bulky benzyl group at the 4-position imposes significant steric hindrance. To minimize 1,3-diaxial interactions, the seven-membered ring is thermodynamically locked into a rigid chair conformation , forcing the bulky benzyl group into an equatorial position[2]. This rigidity is highly desirable when designing inhibitors for well-defined, deep hydrophobic pockets.

  • The N-Methyl/N-Ethoxycarbonyl Alternative (Flexibility): Smaller N-substituents fail to provide the steric bulk necessary to lock the ring. NMR studies demonstrate that derivatives with smaller substituents (such as N-ethoxycarbonyl) exhibit much lower rotational energy barriers (~50 kJ/mol) compared to sterically locked analogs (>80 kJ/mol)[3]. Consequently, these molecules exist in a fast equilibrium between flattened boat and twist-boat conformations, making them ideal for targets requiring an "induced fit"[3].

Fig 1. Conformational divergence of 1,4-diazepan-5-one scaffolds based on N-substitution.

Physicochemical & Pharmacokinetic Profiling

The choice of N-substitution directly impacts the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the scaffold. The table below summarizes the quantitative physicochemical differences driving scaffold selection.

Property4-Benzyl-1,4-diazepan-5-one4-Methyl-1,4-diazepan-5-one4-Phenyl-1,4-diazepan-5-one
N-Substituent Benzyl (-CH₂C₆H₅)Methyl (-CH₃)Phenyl (-C₆H₅)
Molecular Weight 204.27 g/mol 128.17 g/mol 190.24 g/mol
Estimated cLogP 1.8 – 2.2-0.5 – 0.11.2 – 1.5
Conformational State Rigid ChairFlattened Boat / Twist-BoatChair (Sterically Locked)
Rotational Barrier High (>80 kJ/mol)Low (~50 kJ/mol)High
Primary Utility Deep pocket targeting (e.g., PtpB)Flexible linkers, Induced fit (e.g., CDK9)Shallow allosteric sites (e.g., mGlu4)

Causality Insight: The higher cLogP of the N-benzyl derivative enhances membrane permeability, making it a superior starting point for intracellular targets (e.g., Mtb pathogenesis)[4]. However, if the target requires high aqueous solubility or the scaffold is merely acting as a linker, the N-methyl variant is preferred to prevent excessive lipophilicity.

Synthetic Accessibility & Workflows

Synthesizing medium-sized rings is notoriously difficult due to entropic penalties and the competing risk of intermolecular oligomerization. Below is a self-validating protocol for synthesizing 4-Benzyl-1,4-diazepan-5-one.

Self-Validating Protocol: Synthesis of 4-Benzyl-1,4-diazepan-5-one

Step 1: Reductive Alkylation

  • Procedure: React an N-Boc-protected amino acid linear precursor with benzaldehyde in 1,2-dichloroethane (DCE). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ is intentionally selected over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate imine without reducing the aldehyde, thereby suppressing the formation of benzyl alcohol byproducts.

  • Validation: TLC (Ninhydrin stain) will show the disappearance of the primary amine (loss of deep purple spot).

Step 2: Boc Deprotection

  • Procedure: Treat the secondary amine intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours.

  • Causality: Acidic cleavage exposes the primary amine required for the subsequent ring closure.

  • Validation: LC-MS analysis must confirm a mass shift of -100 Da, corresponding to the loss of the Boc group.

Step 3: Intramolecular Lactamization

  • Procedure: Dissolve the deprotected precursor in highly dilute N,N-Dimethylformamide (DMF) (0.01 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 24 hours.

  • Causality: Seven-membered ring closures are entropically disfavored. High dilution prevents intermolecular oligomerization. HATU is utilized because it generates a highly reactive HOAt ester intermediate, which is critical for driving the challenging amidation forward.

  • Validation: ¹H NMR analysis. Successful cyclization is confirmed by the diagnostic shift of the benzyl -CH₂- protons, which will appear as a distinct AB quartet (due to the restricted rotation and chiral environment of the newly formed rigid chair conformation), rather than a simple singlet observed in linear oligomers.

Fig 2. Self-validating synthetic workflow for 4-Benzyl-1,4-diazepan-5-one.

Case Studies in Target Binding (SAR)

The choice between a benzyl and a smaller N-substituent drastically alters biological activity, as demonstrated in recent drug discovery campaigns:

Case Study A: Mtb PtpB Inhibitors (Advantage: N-Benzyl)

Protein tyrosine phosphatase B (PtpB) is a critical target for Mycobacterium tuberculosis survival. Recent SAR studies identified the 1,4-diazepane scaffold as a highly potent, non-anionic inhibitor framework[4]. Compound D9, which features a 4-[3-(trifluoromethyl)benzyl] substitution on the 1,4-diazepan-5-one core, demonstrated an IC₅₀ of 32.6 µM and a strong dissociation constant (Kd = 0.57 µM)[4].

  • Mechanism: The bulky benzyl group locks the diazepanone ring into a chair conformation, optimally projecting the trifluoromethylbenzyl moiety into the target's hydrophobic allosteric pocket, while maintaining excellent ADMET permeability (cLogP = 3.97)[5].

Case Study B: mGlu4 Allosteric Modulators (Advantage: N-Phenyl / Smaller Groups)

In the development of Positive Allosteric Modulators (PAMs) for mGlu4, the 1,4-diazepan-5-one core was utilized to improve solubility over traditional planar aromatic rings[6].

  • Mechanism: SAR studies revealed that while N-phenyl groups provided good potency, replacing them with N-benzyl groups resulted in weaker potentiation (>10 µM)[6]. The increased steric bulk and specific vector projection of the benzyl group clashed with the shallow allosteric binding site of mGlu4, highlighting a scenario where smaller or more planar N-substituents are required[6].

Case Study C: CDK9 Selectivity (Advantage: N-Methyl)

For CDK9 anti-cancer inhibitors, a 1,4-diazepan-5-one scaffold was integrated to enhance selectivity over CDK2[7].

  • Mechanism: Utilizing smaller N-substituents (like N-methyl) allowed the scaffold to retain enough flexibility to induce a critical conformational twist between the pyrimidine and thiazole rings of the pharmacophore. This "induced fit" mechanism significantly enhanced CDK9/CDK2 selectivity up to 44-fold, an effect that would be sterically hindered by a rigid N-benzyl group[7].

Conclusion & Strategic Recommendations

  • Select 4-Benzyl-1,4-diazepan-5-one when targeting deep, well-defined hydrophobic pockets (e.g., phosphatases, proteases) where a rigid chair conformation minimizes entropic penalties upon binding.

  • Select 4-Methyl-1,4-diazepan-5-one (or unsubstituted variants) when targeting shallow allosteric sites, kinases requiring induced-fit selectivity, or when the scaffold is utilized primarily as a flexible, solubility-enhancing linker.

References

  • Title : Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source : Infection and Immunity - ASM Journals URL :4

  • Title : 2,2,7,7-Tetramethyl-1,4-diazepan-5-one Source : Benchchem URL :1

  • Title : Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source : PMC / NIH URL :6

  • Title : Fast Equilibrium in N-(Ethoxycarbonyl)-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones in Flattened Boat Conformations Source : The Journal of Organic Chemistry - ACS Publications URL : 3

  • Title : N-Benzyl-1,4-diazepane-1-carboxamide Source : Benchchem URL : 2

  • Title : Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source : ORCA - Cardiff University URL : 7

Sources

Comparative

Efficacy Comparison of Catalytic Strategies in the Synthesis of 1,4-Diazepan-5-ones

As drug development increasingly targets complex neurological and infectious diseases, the 1,4-diazepan-5-one scaffold has emerged as a critical pharmacophore. This seven-membered heterocyclic motif is a foundational bui...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex neurological and infectious diseases, the 1,4-diazepan-5-one scaffold has emerged as a critical pharmacophore. This seven-membered heterocyclic motif is a foundational building block in the synthesis of potent therapeutics, including the dual orexin receptor antagonist Suvorexant and various broad-spectrum antibacterial agents.

However, constructing the 1,4-diazepan-5-one ring—particularly when introducing chiral quaternary centers or managing complex steric bulk—presents significant synthetic challenges. The choice of catalyst dictates not only the yield and enantioselectivity but also the scalability and environmental footprint of the synthesis. In this guide, we objectively compare three distinct catalytic paradigms: Transition-Metal Asymmetric Catalysis, Heterogeneous Solid-Acid Catalysis, and Homogeneous Reagent-Driven Ring Expansion.

Transition-Metal Catalysis: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

For drug development professionals requiring enantiopure gem-disubstituted 1,4-diazepan-5-ones, traditional resolution methods (like chiral HPLC) are costly and scale-limiting. The Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) offers a highly elegant alternative, translating racemic starting materials into highly enantioenriched products.

Mechanistic Causality & Design

Developed extensively by 1[1], this method utilizes a Pd(0) catalyst paired with a chiral ligand, such as (S)-(CF₃)₃-t-BuPHOX. The reaction proceeds via the oxidative addition of an allyl ester precursor, followed by rapid decarboxylation.

The Solvent Effect: A critical parameter in this synthesis is the use of nonpolar solvents like methylcyclohexane. Causally, nonpolar environments suppress the dissociation of the intermediate ion pair formed post-decarboxylation. By keeping the chiral Pd-allyl complex and the enolate tightly associated, the stereochemical communication is maximized, leading to exceptional enantiomeric excess (ee)[2].

G Substrate Allyl Ester Substrate (1,4-diazepan-5-one precursor) OxAdd Oxidative Addition (Formation of Pd(II) complex) Substrate->OxAdd Catalyst Pd2(dba)3 + Chiral Ligand (Active Pd(0) Catalyst) Catalyst->OxAdd Decarb Decarboxylation (CO2 Release) OxAdd->Decarb PiAllyl Chiral Pi-Allyl Pd Intermediate (Enolate Formation) Decarb->PiAllyl Alkylation Enantioselective Alkylation (Stereocenter Formation) PiAllyl->Alkylation Alkylation->Catalyst Catalyst Regeneration Product Enantioenriched 1,4-diazepan-5-one Alkylation->Product

Figure 1: Catalytic cycle of Pd-catalyzed DAAA for enantioselective 1,4-diazepan-5-one synthesis.

Validated Protocol: Enantioselective Synthesis via Pd-Catalyzed DAAA

Validation Checkpoint: Full consumption of starting material via TLC; enantiomeric excess (ee) determined by Supercritical Fluid Chromatography (SFC)[1].

  • Catalyst Preparation: In a N₂-filled glovebox, suspend 4 mol % Pd₂(dba)₃ and 10 mol % (S)-(CF₃)₃-t-BuPHOX ligand in methylcyclohexane (2 mL) within a 20 mL glass vial.

  • Pre-activation: Stir the suspension for 20 minutes at 25 °C to ensure complete formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the appropriate allyl ester diazepanone precursor (1.0 equiv) and additional methylcyclohexane to achieve a total substrate concentration of 0.014 M.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 40 °C.

  • Monitoring & Quenching: Monitor reaction progress via TLC. Upon full consumption of the starting material, expose the reaction mixture to air to quench the active catalyst.

  • Purification & Validation: Load the crude mixture directly onto a silica gel flash column. Elute with an EtOAc/hexanes gradient. Validate the absolute stereochemistry and ee using an analytical SFC system equipped with chiral columns.

Heterogeneous Solid-Acid Catalysis: Green Synthesis via NaHSO₄·Al₂O₃

When absolute stereocontrol is not the primary objective—such as in the synthesis of certain broad-spectrum antibacterial 2,7-diaryl-[1,4]-diazepan-5-ones—green chemistry principles take precedence.

Mechanistic Causality & Design

Research published by the 3[3] highlights a 'one-pot' synthesis from 2,6-diaryl-piperidin-4-ones using a NaHSO₄·Al₂O₃ heterogeneous catalyst under microwave irradiation.

The Microwave & Solid-Support Effect: Why use a solid support under microwave conditions? Conventional thermal heating of solid-phase reactions suffers from poor heat transfer. Microwave irradiation provides rapid, uniform volumetric heating directly to the polar reactants. The Al₂O₃ provides a massive surface area for the reaction, while NaHSO₄ acts as a localized Brønsted acid. It protonates the in situ generated oxime hydroxyl group, turning it into an excellent leaving group and facilitating the anti-periplanar migration of the alkyl group to the nitrogen atom (Beckmann rearrangement) without the need for toxic bulk solvents[3].

G Start 2,6-diaryl-piperidin-4-one MW Microwave Irradiation (Solvent-Free, Dry Media) Start->MW Reagents Hydroxylamine + NaHSO4·Al2O3 (Solid Acid Catalyst) Reagents->MW Beckmann In Situ Beckmann Rearrangement (Ring Expansion) MW->Beckmann Extraction Ethyl Acetate Wash (Product Extraction) Beckmann->Extraction Recovery Catalyst Recovery (Reusable up to 4x) Extraction->Recovery Filtration Product 2,7-diaryl-[1,4]-diazepan-5-one Extraction->Product Recovery->Reagents Recycle

Figure 2: Workflow for the microwave-assisted, solid-acid catalyzed Beckmann rearrangement.

Validated Protocol: Solvent-Free Synthesis via Heterogeneous Solid-Acid Catalysis

Validation Checkpoint: Confirmation of structural chair conformation and equatorial positioning of substituents via 1H and 13C NMR[3].

  • Reagent Mixing: Grind 2,6-diaryl-piperidin-4-one (1.0 equiv) with hydroxylamine hydrochloride and the NaHSO₄·Al₂O₃ catalyst in a mortar to ensure uniform distribution in dry media.

  • Microwave Irradiation: Transfer the finely ground powder to a microwave-safe vessel. Irradiate under solvent-free conditions for the optimized duration (typically 2–5 minutes).

  • Extraction: Cool the mixture to room temperature and wash thoroughly with ethyl acetate to extract the synthesized 1,4-diazepan-5-one.

  • Catalyst Recovery: Filter the ethyl acetate suspension. The retained NaHSO₄·Al₂O₃ catalyst is dried and can be reused for up to 4 consecutive cycles.

  • Validation: Evaporate the organic solvent and recrystallize the crude product. Confirm the purity and chair conformation using 400 MHz ¹H NMR and ¹³C NMR.

Homogeneous Reagent-Driven Ring Expansion: Mesitylenesulfonyl Chloride

For laboratories lacking microwave reactors or specialized glovebox setups, homogeneous reagent-driven ring expansions remain highly reliable. 4[4] demonstrate the use of Mesitylenesulfonyl chloride (MtsCl) for the one-pot Beckmann rearrangement of ketoximes.

The Steric Effect: Why choose MtsCl over the more common Tosyl chloride (TsCl)? Mesitylenesulfonyl chloride is highly electrophilic but features significant steric hindrance due to its ortho-methyl groups. This steric bulk prevents unwanted side reactions at the nitrogen atom, selectively activating the oxime oxygen to form a superior leaving group (mesitylenesulfonate). This precise activation dramatically accelerates the ring expansion into diazepan-5-ones[4].

Quantitative Data Presentation: Catalyst Efficacy Comparison

To guide synthetic route design, the following table summarizes the operational metrics of the discussed catalytic systems:

Catalyst / Reagent SystemReaction ClassificationKey Synthetic AdvantageTypical YieldEnantioselectivity (ee)Environmental & Operational Profile
Pd₂(dba)₃ / Chiral PHOX Decarboxylative Asymmetric Allylic Alkylation (DAAA)Enantioselective access to quaternary stereocenters76–99%Up to 95%Requires inert atmosphere and organic solvents (methylcyclohexane)
NaHSO₄·Al₂O₃ Microwave-Assisted Beckmann RearrangementSolvent-free, highly scalable, reusable catalyst~80–90%N/A (Racemic / Diastereomeric)Excellent (Green chemistry, solvent-free, 4x catalyst recycle)
Mesitylenesulfonyl Chloride (MtsCl) One-Pot Beckmann RearrangementMild in situ oxime activation, standard lab equipmentGood to ExcellentN/A (Racemic / Diastereomeric)Moderate (Requires standard organic extraction and purification)

Conclusion

The synthesis of 1,4-diazepan-5-ones requires a tailored approach based on the target molecule's requirements. For advanced drug discovery where chirality is paramount, the Pd-catalyzed DAAA is the gold standard, leveraging nonpolar solvent effects to maintain tight ion-pairing for high ee. Conversely, for the rapid generation of compound libraries or scale-up of non-chiral derivatives, the NaHSO₄·Al₂O₃ catalyzed microwave synthesis offers an unbeatable combination of speed, yield, and environmental sustainability.

References
  • A convenient 'one-pot' synthesis and in vitro microbiological evaluation of novel 2,7-diaryl-[1,4]-diazepan-5-ones Source: PubMed / NIH URL:[Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-diazepan-5-ones Source: California Institute of Technology (Stoltz Group) URL:[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

Benchmarking Next-Generation Synthesis: Ni-Metallaphotoredox vs. Traditional Pd-Catalyzed Buchwald-Hartwig Amination

As a Senior Application Scientist, I frequently encounter a critical bottleneck in late-stage drug development: the efficient formation of carbon-nitrogen (C-N) bonds in highly functionalized active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in late-stage drug development: the efficient formation of carbon-nitrogen (C-N) bonds in highly functionalized active pharmaceutical ingredients (APIs). For decades, the default choice has been the palladium-catalyzed Buchwald-Hartwig amination[1]. However, the emergence of dual nickel-photoredox catalysis (metallaphotoredox) has fundamentally disrupted this paradigm[2].

This guide objectively benchmarks the established thermal Pd-catalyzed procedure against the modern Ni-metallaphotoredox method. Rather than simply listing steps, we will decode the mechanistic causality behind these protocols, providing self-validating experimental workflows to help you seamlessly transition your synthetic pipelines.

Mechanistic Causality: Two-Electron vs. Single-Electron Logic

To understand why metallaphotoredox outperforms traditional methods in complex API synthesis, we must examine the underlying electron transfer logic.

The Traditional Pd-Catalyzed Paradigm (2e⁻ Logic): The classical3 operates via a Pd(0)/Pd(II) catalytic cycle[3]. After oxidative addition of the aryl halide, the amine coordinates to the Pd(II) center. Because the resulting Pd(II)-amine complex is not highly acidic, strong bases (like NaOtBu or LiHMDS) and high thermal energy (80–110 °C) are required to force deprotonation and subsequent reductive elimination[3]. This thermodynamic brute force limits functional group tolerance, often destroying base-sensitive esters or epimerizing chiral centers.

The Ni-Metallaphotoredox Paradigm (1e⁻ SET Logic): Metallaphotoredox merges transition metal catalysis with light-driven single-electron transfer (SET)[2]. In this cycle, an excited photocatalyst transfers an electron to the Ni intermediates. When the Ni(II)-amine complex is oxidized to a highly electrophilic Ni(III) species by the photocatalyst, the acidity of the coordinated amine drastically increases[4]. This causality allows weak, non-nucleophilic bases (like DABCO) to facilitate deprotonation[5]. Furthermore, the unstable Ni(III) state undergoes rapid reductive elimination at room temperature , bypassing the high thermal barriers of Pd(II) systems[4].

G cluster_Pd Traditional Pd-Catalyzed Buchwald-Hartwig (2e⁻ Logic) cluster_Ni Ni-Metallaphotoredox (1e⁻ SET Logic) Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Aryl Halide PdII_Am Pd(II) Amido Complex (Requires Strong Base) PdII_OA->PdII_Am Amine + Strong Base Product1 C-N Product PdII_Am->Product1 Reductive Elimination Product1->Pd0 Catalyst Regeneration PC Photocatalyst (Excited) NiII Ni(II) Complex PC->NiII Energy/Electron Transfer Ni0 Ni(0) Catalyst Ni0->NiII Aryl Halide NiIII Ni(III) Excited State NiII->NiIII Amine + Weak Base + SET from PC Product2 C-N Product NiIII->Product2 Reductive Elimination Product2->Ni0 Catalyst Regeneration

Figure 1: Mechanistic comparison between Pd-catalyzed 2e⁻ logic and Ni-photoredox 1e⁻ SET logic.

Experimental Setup & Workflow Comparison

The operational footprint of these two methods differs significantly. Traditional Pd-chemistry often demands stringent air-free glovebox setups due to the sensitivity of electron-rich phosphine ligands (e.g., RuPhos)[3]. Conversely, the Ni-photoredox method utilizes bench-stable pre-catalysts and simple bipyridine ligands, allowing for benchtop setup prior to LED irradiation[5].

Workflow cluster_batch Thermal Batch Setup (Pd) cluster_photo Photochemical Setup (Ni) B1 Glovebox Setup (Air Sensitive) B2 Add Strong Base (NaOtBu) B1->B2 B3 Thermal Heating (100 °C, 24h) B2->B3 B4 Aqueous Workup & Purification B3->B4 P1 Benchtop Setup (Air Tolerant) P2 Add Weak Base (DABCO) P1->P2 P3 LED Irradiation (25 °C, 4h) P2->P3 P4 Direct Filtration & LC-MS P3->P4

Figure 2: Workflow comparison between thermal batch and photochemical setups.

Step-by-Step Benchmarking Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal standards to decouple reaction efficiency from isolation losses. We benchmark the coupling of a sterically hindered substrate, 4-iodo-3,5-dimethylaniline, with morpholine[3].

Protocol A: Established Pd-Catalyzed Buchwald-Hartwig Amination

Reference Standard Procedure adapted from 3[3].

  • Preparation (Glovebox Required): Inside an argon-filled glovebox, add 4-iodo-3,5-dimethylaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), RuPhos ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Solvent & Amine Addition: Add anhydrous toluene (5.0 mL) and morpholine (1.2 mmol). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Stir the mixture vigorously in a pre-heated oil bath at 100 °C for 24 hours.

  • Self-Validation Checkpoint: Cool to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Take a 50 µL aliquot, dilute in CDCl₃, and run a crude ¹H-NMR. Causality: This guarantees that your calculated spectroscopic yield is accurate before aqueous workup, ensuring any mass loss during column chromatography is identified as a purification issue, not a catalytic failure.

  • Workup: Dilute with ethyl acetate, filter through Celite®, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Next-Generation Ni-Metallaphotoredox Amination

Modern Procedure adapted from2[2].

  • Benchtop Preparation: To a clear glass vial equipped with a stir bar, add 4-iodo-3,5-dimethylaniline (1.0 mmol), NiCl₂·glyme (0.05 mmol), dtbbpy (0.05 mmol), and the photocatalyst Ir(ppy)₃ (0.01 mmol).

  • Solvent & Reagent Addition: Add DMA (10 mL), morpholine (1.5 mmol), and the weak base DABCO (2.0 mmol).

  • Degassing: Seal the vial with a septum cap and sparge with nitrogen gas for 15 minutes to remove oxygen (which quenches the excited photocatalyst).

  • Photochemical Activation: Irradiate the vial using a 34W Blue LED lamp (approx. 450 nm) at room temperature (25 °C) with vigorous stirring for 4 hours. A cooling fan should be used to maintain ambient temperature.

  • Self-Validation Checkpoint: Add 1.0 mmol of 1,3,5-trimethoxybenzene. Filter a 50 µL aliquot directly into an LC-MS vial. The absence of thermal degradation products (common in Protocol A) will be immediately evident on the chromatogram.

  • Workup: Direct concentration under reduced pressure followed by automated flash chromatography.

Quantitative Benchmarking Data

When evaluating these methodologies for scale-up or continuous flow integration[6],[7], the quantitative metrics heavily favor metallaphotoredox for complex, fragile molecules.

Performance MetricTraditional Pd-Catalyzed BHANi-Metallaphotoredox BHA
Catalyst System Pd₂(dba)₃ / RuPhosNiCl₂·glyme / dtbbpy / Ir(ppy)₃
Operating Temperature 80–110 °C25 °C (Ambient)
Reaction Time 12–24 hours2–6 hours
Base Requirement Strong (NaOtBu, LiHMDS)Weak (DABCO, Et₃N)
Functional Group Tolerance Limited (Esters hydrolyze, chiral centers epimerize)Excellent (Orthogonal to base-sensitive groups)
Typical Yield (Hindered) 65–75% (Thermal degradation byproducts)85–95% (High chemoselectivity)
Sustainability (E-factor) High (Energy-intensive heating, complex ligands)Low (Ambient conditions, simple ligands)
Flow Chemistry Amenability Challenging (Inorganic salt precipitation)[6]Highly amenable (Excellent photon flux in flow)[7]

Strategic Outlook

The transition from thermal palladium catalysis to nickel-metallaphotoredox is not merely a change in reagents; it is a fundamental upgrade in chemical logic. By shifting the energy input from bulk thermal heating to targeted visible light[5], and by replacing two-electron oxidative addition with single-electron transfer[2], researchers can achieve C-N couplings under remarkably mild conditions. For drug development professionals, adopting metallaphotoredox translates directly to higher yields of late-stage APIs, fewer purification bottlenecks, and a more sustainable, flow-ready synthetic pipeline[7].

References

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline." BenchChem. 3

  • MacMillan, D. W. C., et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." PMC / NIH. 2

  • Kuai, M., et al. "Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength." European Journal of Organic Chemistry / ResearchGate. 5

  • Elliott, L. D., et al. "Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity." Chemistry - A European Journal / ResearchGate.7

  • "Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs." ResearchGate. 1

  • "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." RSC. 8

  • "Transition metal-catalyzed C-N cross-coupling reaction (BuchwaldHartwig amination)." ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Benzyl-1,4-diazepan-5-one

As researchers and drug development professionals, our work with novel chemical entities like 4-Benzyl-1,4-diazepan-5-one is foundational to scientific progress. This diazepane intermediate is valuable in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Benzyl-1,4-diazepan-5-one is foundational to scientific progress. This diazepane intermediate is valuable in the synthesis of compounds with potential therapeutic applications.[1] However, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but also undermines the integrity of our research operations.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Benzyl-1,4-diazepan-5-one. The procedures outlined are grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices are both safe and environmentally responsible.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the first principle of safe handling and disposal. While a specific, comprehensive toxicology report for 4-Benzyl-1,4-diazepan-5-one is not extensively published, data from its structural analogs and supplier Safety Data Sheets (SDS) allow for a robust risk assessment. The primary hazards are associated with acute toxicity and irritation.[2][3]

The causality behind treating this compound as hazardous waste stems from these classifications. "Harmful if swallowed" necessitates that it be kept out of wastewater systems to prevent environmental contamination and potential impact on aquatic life.[4] The skin and eye irritation potential means that contaminated personal protective equipment (PPE) and labware must be handled as hazardous to prevent secondary exposure.[2]

Table 1: Hazard Profile of 4-Benzyl-1,4-diazepan-5-one

Hazard ClassificationGHS PictogramSignal WordHazard Statements (H-Code)Key Precautionary Statements (P-Code)
Acute Toxicity, Oral (Category 4)Exclamation MarkWarningH302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water and soap.
Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkWarningH335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Source: Synthesized from supplier SDS for 1-Benzyl-1,4-diazepan-5-one and its analogs.[2][3]

Personal Protective Equipment (PPE) and Handling

Before handling 4-Benzyl-1,4-diazepan-5-one for any purpose, including disposal preparation, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4] Discard gloves immediately if contamination occurs and wash hands thoroughly.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[4]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, work within a chemical fume hood.[2]

The rationale for this level of PPE is to create a barrier against the identified hazards of irritation and accidental ingestion, ensuring that the handler is protected from direct contact.

Segregation and Collection Protocol

All waste streams must be properly segregated to prevent dangerous chemical reactions.[5] 4-Benzyl-1,4-diazepan-5-one waste must not be mixed with incompatible materials such as strong acids or bases.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container:

    • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a screw cap). The original product container is often the best choice for waste accumulation.[6]

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6]

  • Properly Label the Container:

    • Before any waste is added, affix a "Hazardous Waste" label.

    • The label must clearly state the full chemical name: "Waste 4-Benzyl-1,4-diazepan-5-one." Avoid using abbreviations or chemical formulas.[7]

    • List all associated hazards (e.g., "Harmful," "Irritant").

    • Indicate the date when waste was first added to the container.

  • Accumulate Waste:

    • Carefully transfer solid 4-Benzyl-1,4-diazepan-5-one waste into the designated container.

    • Include any materials grossly contaminated with the compound, such as weighing papers, disposable spatulas, and contaminated PPE (e.g., gloves).

    • Keep the container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to mitigate potential spills.

  • Requesting Disposal:

    • Once the container is full (do not exceed 90% capacity) or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent office.[6] Do not transport hazardous waste yourself.[6]

Decontamination of Empty Containers

Under regulations from the U.S. Environmental Protection Agency (EPA), a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[8] This is critical to prevent hazardous residues from entering the non-hazardous waste stream.

Protocol for Triple Rinsing:

  • Select a Solvent: Choose a solvent in which 4-Benzyl-1,4-diazepan-5-one is soluble (e.g., methanol, dichloromethane).

  • First Rinse: Add a small amount of the solvent to the empty container (approximately 10% of the container's volume). Secure the lid and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated "Hazardous Waste" container for 4-Benzyl-1,4-diazepan-5-one. Crucially, this rinsate is now considered hazardous waste and must be disposed of accordingly.[6][8]

  • Repeat: Perform the rinse two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Disposal of Container: After the triple rinse, the container can be considered "empty." Deface or remove the original label, and dispose of it in the appropriate glass or plastic recycling bin.[5]

Disposal Pathway Workflow

The entire disposal process follows a regulated "cradle-to-grave" approach, as mandated by the Resource Conservation and Recovery Act (RCRA).[9] This ensures that the waste is managed safely from the point of generation to its final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional & Contractor Responsibility Generation Waste Generation (Solid Compound, Contaminated PPE, Rinsate) Segregation Segregate Waste (Keep in dedicated, compatible container) Generation->Segregation Labeling Label Container ('Hazardous Waste', Chemical Name, Hazards) Segregation->Labeling Accumulation Accumulate in Closed Container (In Satellite Accumulation Area) Labeling->Accumulation Pickup Request EHS Pickup Accumulation->Pickup Transport Transport by Licensed Carrier (Manifest Required) Pickup->Transport EHS Collects Waste TSDF Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF FinalDisposal Final Disposal (e.g., High-Temperature Incineration) TSDF->FinalDisposal

Caption: Disposal workflow for 4-Benzyl-1,4-diazepan-5-one waste.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material that you are trained to handle:

    • Don the appropriate PPE as described in Section 2.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in your designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water.

    • All cleanup materials (absorbent, cloths, contaminated PPE) must be placed in the hazardous waste container.[6]

  • Large Spills: For large spills or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these rigorous disposal procedures, you fulfill your professional duty to maintain a safe laboratory environment, protect our shared ecosystem, and ensure regulatory compliance. Responsible chemical management is a cornerstone of scientific excellence.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxyl
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC (PubMed Central).
  • Drug Disposal: FDA's Flush List for Certain Medicines. U.S.
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615. PubChem, National Center for Biotechnology Information. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Diazepam-d5 - Safety D
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • MATERIAL SAFETY D
  • 1-Benzyl-1,4-diazepan-5-one. Fluorochem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Understanding the Toxicology of Diazepam. MedCentral.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • (R)
  • 1,4-Diazepines. ResearchGate. [Link]

  • Medication disposal: How - and why - to do it safely. Harvard Health Publishing. [Link]

  • CAT 111 - Diazepam - SAFETY D
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Business Waste. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • How to Dispose of Medicines Properly. U.S. Environmental Protection Agency. [Link]

  • 1-Benzyl-1,4-diazepan-5-one. PMC (PubMed Central). [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][5][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, ACS Publications. [Link]

  • How to safely get rid of unwanted medicine. San Francisco Environment Department (SFE). [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf, National Institutes of Health. [Link]

  • Medication disposal: How-to guide for different types. Medical News Today. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Benzyl-1,4-diazepan-5-one: A Framework for Safety and Operational Integrity

Welcome to a comprehensive guide designed for the precise and safe handling of 4-Benzyl-1,4-diazepan-5-one. As researchers and drug development professionals, our work with novel compounds demands a safety protocol that...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 4-Benzyl-1,4-diazepan-5-one. As researchers and drug development professionals, our work with novel compounds demands a safety protocol that is not just a list of rules, but a self-validating system built on a deep understanding of the potential risks and the logic behind each protective measure. This document moves beyond a simple checklist to provide a complete operational and safety framework, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Compound

4-Benzyl-1,4-diazepan-5-one is a heterocyclic building block used in laboratory research. While exhaustive toxicological data may not be available for this specific compound, a thorough hazard assessment must be conducted based on its chemical classification and data from structurally similar molecules, such as diazepam and other piperidone derivatives.

Known & Potential Hazards:

  • Acute Toxicity: The primary known hazards are acute toxicity if ingested, inhaled, or absorbed through the skin.[1] Hazard statements classify it as harmful under these exposure routes (H302, H312, H332).[1]

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[2][3] Direct contact should be avoided at all times.

  • Respiratory Irritation: As a powdered solid, airborne dust can cause respiratory tract irritation.[4][5]

  • Potential Neurological Effects: Its structural similarity to benzodiazepines like Diazepam suggests that exposure could potentially lead to drowsiness, dizziness, or other central nervous system effects.[6][7][8] While this is a precaution based on analogy, it is a critical consideration for safe handling.

Hazard CategoryClassificationPrimary Exposure RoutesPotential Health Effects
Acute Toxicity Harmful[1]Oral, Dermal, InhalationToxic effects if swallowed, absorbed through skin, or inhaled.
Irritation Irritant (Assumed)Dermal, Ocular, RespiratoryCauses skin, eye, and respiratory tract irritation.[2][3][4]
Sensitization PossibleDermalMay cause an allergic skin reaction upon repeated contact.[2]
Target Organ Toxicity PossibleCentral Nervous SystemMay cause drowsiness or dizziness.[7][8]

The Hierarchy of Controls: A Proactive Safety Doctrine

Before any Personal Protective Equipment (PPE) is selected, we must apply the hierarchy of controls. This foundational principle of industrial hygiene prioritizes the most effective safety measures.[9][10] PPE, while essential, is the final barrier between you and the hazard.

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: These are the most critical physical controls to isolate you from the hazard. For 4-Benzyl-1,4-diazepan-5-one, the primary engineering control is a certified chemical fume hood .[11][12][13] All manipulations of the solid compound or its solutions must occur within a fume hood to minimize inhalation exposure.

  • Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes rigorous training, clear labeling of all containers, and restricting access to authorized personnel only.[14][15]

  • Personal Protective Equipment (PPE): The final, essential layer of protection.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 4-Benzyl-1,4-diazepan-5-one. This protocol is designed to prevent dermal, ocular, and respiratory exposure.

Dermal Protection: Gloves and Gowns
  • Gloving: Double-gloving is required.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or butyl rubber glove.[16] Gloves must comply with EN374 or equivalent standards.

  • Glove Change Frequency: Outer gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[9][17] Never wear gloves outside of the laboratory area.

  • Gown: A disposable, back-closing gown made of a low-lint material is required.[17] Long sleeves with tight-fitting elastic cuffs are essential to protect the wrists.[16]

Eye and Face Protection
  • Standard Operations: ANSI Z87.1-compliant (or equivalent) safety glasses with integrated side shields are the minimum requirement.[4]

  • Splash Hazard: When there is any risk of splashing (e.g., transferring solutions, cleaning spills), a full-face shield must be worn in addition to safety goggles.[10][17] Standard eyeglasses are not a substitute for safety glasses.[10]

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection.

  • When a Respirator is Needed: If engineering controls are not available or during a large spill clean-up, respiratory protection is mandatory. A NIOSH-approved respirator with an N95, P99, or P100 particulate filter is required for handling the powder.[4][17] For handling concentrated solutions outside a fume hood, a respirator with an organic vapor cartridge may also be necessary.[4] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Operational Plan: A Step-by-Step Workflow

This section outlines the procedural lifecycle of handling 4-Benzyl-1,4-diazepan-5-one in the laboratory.

G cluster_prep Preparation & Staging cluster_handling Active Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Assemble PPE (Double Gloves, Gown, Goggles) B 2. Verify Fume Hood Operation A->B C 3. Prepare Work Surface (Absorbent Liner) B->C D 4. Unpack & Inspect Container C->D Begin Handling E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Prepare Solution / Perform Reaction E->F G 7. Securely Seal All Containers F->G H 8. Decontaminate Surfaces (e.g., 70% Isopropanol) G->H Conclude Experiment I 9. Segregate Waste (Solid, Liquid, Sharps) H->I J 10. Doff PPE in Order (Outer Gloves First) I->J K 11. Final Hand Washing J->K

Caption: Workflow for Safe Handling of 4-Benzyl-1,4-diazepan-5-one.

Detailed Steps:
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage within a fume hood.

    • Store the compound in a tightly sealed, clearly labeled container.[2][13]

    • Keep in a cool, dry, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents.[2][13]

  • Handling and Weighing:

    • Always conduct these operations inside a chemical fume hood.

    • Place a disposable absorbent liner on the work surface.

    • Use anti-static tools and weigh boats to prevent dispersal of the powder.

    • Handle the container and tools deliberately and slowly to avoid creating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Spill Management:

    • Small Spills (<5 mL or a few grams): Trained personnel wearing full PPE should gently cover the spill with an absorbent material, then carefully scoop it into a labeled hazardous waste container.[17] The area should be wiped multiple times.[17]

    • Large Spills (>5 mL or several grams): Evacuate the immediate area and alert safety personnel.[17] Only trained emergency responders should manage large spills, requiring full PPE including respiratory protection.[17]

  • Decontamination and Disposal:

    • All non-disposable equipment (spatulas, glassware) must be decontaminated thoroughly after use.

    • Dispose of all contaminated waste, including gloves, gowns, and absorbent pads, in designated and clearly labeled hazardous chemical waste containers.[11]

    • Follow all institutional, local, and federal regulations for hazardous waste disposal.[11][17] Do not dispose of this chemical down the drain.[4][18]

Emergency Procedures: A Plan for Rapid Response

Preparedness is paramount. All personnel must be aware of these procedures before beginning work.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of water for at least 15 minutes.[4][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[4][13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4]

All laboratory personnel must know the location and proper operation of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.[11][14][15]

This guide provides a robust framework for the safe handling of 4-Benzyl-1,4-diazepan-5-one. By integrating a deep understanding of the potential hazards with a multi-layered system of controls and procedures, we can ensure a safe environment that fosters innovation and scientific discovery. Your safety is integral to our success.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety.
  • CAT 111 - Diazepam - SAFETY DATA SHEET. (2023, May 11).
  • N-Benzyl-4-piperidone - SAFETY DATA SHEET. (2025, May 1).
  • General Chemical Safety Guidelines. (2023, November 14). Blink.
  • MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA. Covetrus.
  • MATERIAL SAFETY DATA SHEET - Pfizer. (2009, September 1).
  • MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. (2026, February 23). Capot Chemical Co., Ltd.
  • (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate - Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
  • Safe Handling of Hazardous Drugs - USP<800>. El Paso Community College.
  • Diazepam - Safety Data Sheet. (2025, December 20). Cayman Chemical.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Safe handling of hazardous drugs. (2006). PMC.
  • DIAZEPAM, USP - SAFETY DATA SHEET. (2017, April 10). Spectrum Chemical.
  • 1-Benzyl-1,4-diazepan-5-one. Fluorochem.
  • 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet. ChemicalBook.
  • Diazepam: Side effects, dosage, uses, and more. (2024, August 21). MedicalNewsToday.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.